Product packaging for Mycoplanecin C(Cat. No.:CAS No. 81018-83-9)

Mycoplanecin C

Cat. No.: B12711144
CAS No.: 81018-83-9
M. Wt: 1197.5 g/mol
InChI Key: NDWOINLWKNMGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mycoplanecin C is a member of the mycoplanecin family, which are potent cyclic peptide antibiotics naturally produced by Actinoplanes awajinensis subsp. mycoplanecinus . These compounds are of significant research interest due to their exceptional activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis (TB). Mycoplanecins function by specifically targeting the bacterial DNA polymerase III sliding clamp (DnaN), an essential protein for DNA replication . Binding to DnaN with nanomolar affinity, they effectively inhibit bacterial proliferation, and this novel mechanism of action helps evade common TB drug resistance pathways, making them promising candidates for combating multidrug-resistant (MDR) strains . Structurally, mycoplanecins are non-ribosomal peptides incorporating scarce nonproteogenic amino acids, such as homo-amino acids and 4-alkylprolines, which contribute to their metabolic stability and high lipophilicity . While the specific configuration of this compound is a subject of ongoing research, related family members have demonstrated strikingly low minimum inhibitory concentrations (MIC). For example, Mycoplanecin E has shown an MIC of 83 ng/mL, outperforming other antibiotics in its class by approximately 24-fold . The biosynthetic gene cluster responsible for producing these complex molecules has been elucidated, paving the way for further research and development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H104N10O13 B12711144 Mycoplanecin C CAS No. 81018-83-9

Properties

CAS No.

81018-83-9

Molecular Formula

C62H104N10O13

Molecular Weight

1197.5 g/mol

IUPAC Name

4-ethyl-N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15-(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-25-pentyl-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C62H104N10O13/c1-18-21-22-24-44-53(75)63-32-49(74)85-40(13)52(69(17)59(81)47-31-41(19-2)34-72(47)62(84)51(38(10)11)68(16)60(82)48(73)20-3)55(77)65-43(29-36(6)7)57(79)71-33-39(12)30-46(71)54(76)64-42(27-26-35(4)5)56(78)67(15)50(37(8)9)61(83)70-28-23-25-45(70)58(80)66(44)14/h35-47,50-52H,18-34H2,1-17H3,(H,63,75)(H,64,76)(H,65,77)

InChI Key

NDWOINLWKNMGFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N1C)C(C)C)C)CCC(C)C)C)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)CC)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Mycoplanecins from Actinoplanes awajinensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Mycoplanecin C: Extensive review of scientific literature, including the original discovery papers from 1983 and subsequent research, reveals a notable lack of specific information regarding a compound designated "this compound". The initial research by A. Torikata, M. Nakajima, and their colleagues refers to the isolation of "mycoplanecins" in the plural, with the primary focus of detailed characterization being on Mycoplanecin A. While other variants such as Mycoplanecin E have been identified in more recent studies, specific data on the isolation, structure, or activity of a "this compound" are not available in the reviewed literature. Therefore, this document will provide a comprehensive technical overview of the discovery and isolation of the mycoplanecin family of compounds, with a specific focus on the well-documented Mycoplanecin A as the representative molecule.

Executive Summary

Mycoplanecins are a family of potent antimycobacterial cyclic peptide antibiotics produced by the actinomycete Actinoplanes awajinensis subsp. mycoplanecinus. First discovered in 1983, these compounds have garnered renewed interest for their activity against Mycobacterium tuberculosis, including drug-resistant strains. This guide details the taxonomy of the producing organism, the fermentation process for mycoplanecin production, and the multi-step protocol for the isolation and purification of these compounds, using Mycoplanecin A as the primary example. Furthermore, it outlines the biosynthetic pathway and the experimental workflows in a visualized format to aid researchers and drug development professionals.

Discovery and Taxonomy of the Producing Organism

The journey of mycoplanecins began with the isolation of an actinomycete, strain No. 41042, from a soil sample.[1] This strain was observed to produce novel antibiotics with significant antimycobacterial properties.

Taxonomy and Identification

The producing organism was characterized based on its morphological, cultural, and physiological properties. Key identifying features include:

  • Colony Morphology: Yellowish-brown to yellowish-orange colonies on agar media.[1]

  • Microscopic Features: Formation of globose to subglobose sporangia that contain motile spores.[1]

  • Cell Wall Composition: Presence of meso- and hydroxy-diaminopimelic acid, along with glycine.[1]

Based on these characteristics, the strain was classified as a new subspecies of Actinoplanes awajinensis and was named Actinoplanes awajinensis subsp. mycoplanecinus .[1]

Fermentation for Mycoplanecin Production

The production of mycoplanecins is achieved through conventional submerged culture techniques.[1] While the original publications provide a general overview, a detailed protocol can be constructed based on their findings and standard practices for actinomycete fermentation.

Experimental Protocol: Fermentation
  • Inoculum Preparation: A well-grown culture of A. awajinensis subsp. mycoplanecinus from an agar slant is used to inoculate a seed culture medium. The seed culture is incubated on a rotary shaker to obtain a dense vegetative mycelium.

  • Production Culture: The seed culture is then transferred to a larger production medium.

  • Fermentation Conditions: The production culture is incubated with agitation and aeration. The highest reported antibiotic titer for mycoplanecins was 145 µg/ml.[1]

  • Monitoring: The fermentation is monitored for antibiotic production, typically using a bioassay against a susceptible mycobacterial strain.

Isolation and Purification of Mycoplanecin A

The isolation of Mycoplanecin A from the fermentation broth is a multi-step process involving solvent extraction and a series of chromatographic separations.

Experimental Protocol: Isolation and Purification
  • Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The mycelial cake is extracted with a suitable organic solvent, such as acetone or methanol. The solvent extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to remove highly polar impurities.

  • Silica Gel Chromatography: The organic phase is concentrated and subjected to column chromatography on silica gel. Elution with a gradient of solvents (e.g., chloroform-methanol) separates the crude mycoplanecin mixture from other compounds.

  • Preparative HPLC: Fractions containing Mycoplanecin A are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18).

  • Crystallization: The purified Mycoplanecin A is crystallized from a suitable solvent system (e.g., methanol-water) to yield the final product.

G cluster_fermentation Fermentation cluster_extraction Extraction & Partitioning cluster_purification Purification Fermentation Submerged Culture of A. awajinensis Harvest Harvest Broth Fermentation->Harvest Centrifugation Centrifugation Harvest->Centrifugation Mycelium Mycelial Cake Centrifugation->Mycelium Supernatant Supernatant (Discarded) Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Acetone) Mycelium->Solvent_Extraction Concentration1 Concentration Solvent_Extraction->Concentration1 Solvent_Partition Solvent Partitioning (e.g., Ethyl Acetate/Water) Concentration1->Solvent_Partition Organic_Phase Crude Extract (Organic Phase) Solvent_Partition->Organic_Phase Concentration2 Concentration Organic_Phase->Concentration2 Silica_Gel Silica Gel Chromatography Concentration2->Silica_Gel Fraction_Pooling Bioactive Fraction Pooling Silica_Gel->Fraction_Pooling Prep_HPLC Preparative HPLC (C18) Fraction_Pooling->Prep_HPLC Pure_Mycoplanecin Pure Mycoplanecin A Prep_HPLC->Pure_Mycoplanecin

Caption: Workflow for the isolation and purification of Mycoplanecin A.

Physicochemical and Structural Data

The structure of Mycoplanecin A was elucidated through chemical degradation, mass spectrometry, and NMR spectroscopy. It is a cyclic peptide antibiotic.

Physicochemical Properties of Mycoplanecin A
PropertyValue
Molecular FormulaC61H102N10O13
Molecular Weight1183.52 g/mol
AppearanceColorless needles
Melting Point168 - 171 °C
SolubilitySoluble in methanol, ethanol, chloroform; Insoluble in water
Structural Components of Mycoplanecin A

Mycoplanecin A is composed of several amino acid residues, including some that are uncommon in natural products.[2]

  • α-ketobutyric acid

  • Glycine

  • L-leucine

  • L-proline

  • L-2-amino-5-methylhexanoic acid

  • N-methyl-D-leucine

  • N-methyl-L-threonine

  • methyl-L-proline

  • ethyl-L-proline (a novel component at the time of discovery)

  • N-methyl-L-valine (two moles)

Biosynthesis and Mechanism of Action

Recent research has identified the biosynthetic gene cluster (BGC) for mycoplanecins. The synthesis is carried out by a non-ribosomal peptide synthetase (NRPS) machinery.

G AA_Pool Amino Acid & Acyl-CoA Precursors Unusual_AA Biosynthesis of Unusual Amino Acids (e.g., 4-ethylproline) AA_Pool->Unusual_AA Assembly Stepwise Assembly & Modification on NRPS AA_Pool->Assembly Unusual_AA->Assembly NRPS_BGC Mycoplanecin Biosynthetic Gene Cluster (BGC) NRPS_Enzymes Non-Ribosomal Peptide Synthetase (NRPS) Enzymes NRPS_BGC->NRPS_Enzymes Transcription & Translation NRPS_Enzymes->Assembly Linear_Peptide Linear Peptide Intermediate Assembly->Linear_Peptide Cyclization Cyclization & Release (Thioesterase Domain) Linear_Peptide->Cyclization Mycoplanecin Mycoplanecin Molecule Cyclization->Mycoplanecin

References

The Intricate Pathway of Mycoplanecin C Biosynthesis in Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mycoplanecins are a family of potent antituberculosis antibiotics produced by actinomycetes, with Mycoplanecin C being a notable member. These cyclic depsipeptides are assembled by a sophisticated enzymatic machinery, primarily involving a non-ribosomal peptide synthetase (NRPS) system. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic catalysis, and the formation of its unusual precursors. The information presented herein is curated from recent scientific literature to aid in the understanding and potential engineering of this important class of natural products.

The Mycoplanecin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for Mycoplanecin biosynthesis is encoded within the myp biosynthetic gene cluster (BGC), identified in Actinoplanes awajinensis subsp. mycoplanecinus ATCC 33919.[1] This cluster harbors the genes for the core NRPS machinery, enzymes for the synthesis of non-proteinogenic amino acid precursors, and other auxiliary proteins.

Table 1: Genes and Proposed Functions in the Mycoplanecin (myp) Biosynthetic Gene Cluster
GeneProposed FunctionDomain Architecture (if applicable)
Core NRPS Genes
mypANon-ribosomal peptide synthetase, Module 1-6C-A-MT-T-C-A-T-C-A-MT-T-C-A-T-C-A-T-C-A-T
mypBNon-ribosomal peptide synthetase, Module 7-9C-A-MT-T-C-A-T-C-A-MT-T
mypCNon-ribosomal peptide synthetase, Module 10C-A-T-TE
Precursor Biosynthesis Genes
mypDProbable 2-isopropylmalate synthase
mypEProbable 3-isopropylmalate dehydratase, large subunit
mypFProbable 3-isopropylmalate dehydratase, small subunit
mypGProbable 3-isopropylmalate dehydrogenase
mypHS-adenosylmethionine (SAM)-dependent methyltransferase
mypIProbable aminotransferase
mypJProbable acyl-CoA dehydrogenase
mypKProbable enoyl-CoA hydratase/isomerase
mypLProbable acetyl-CoA C-acetyltransferase
mypMS-adenosylmethionine (SAM) synthetase
Other Genes
mypRPutative transcriptional regulator
tnp1/2Transposases

Note: The precise functions of some genes are putative and based on homology to enzymes in other biosynthetic pathways.

Biosynthesis of this compound Precursors

A key feature of this compound is the incorporation of several non-proteinogenic amino acids, including L-homoleucine, L-homonorleucine, and (2S,4R)-4-ethylproline. The myp gene cluster encodes the enzymatic machinery for their de novo biosynthesis.

Biosynthesis of L-homoleucine and L-homonorleucine

The biosynthesis of the C7 and C8 branched-chain amino acids, L-homoleucine and L-homonorleucine, is proposed to proceed via a pathway analogous to the leucine and isoleucine biosynthesis, but starting with different keto acids. The enzymes MypD, MypE, MypF, MypG, and MypI are believed to catalyze this pathway. Recent studies have successfully reconstituted the in vitro biosynthesis of these unusual amino acids, confirming the function of these enzymes.[2][3][4]

Biosynthesis of (2S,4R)-4-ethylproline

The formation of the rare (2S,4R)-4-ethylproline is a more complex process. It is hypothesized to involve a set of enzymes including a methyltransferase (MypH) and enzymes for fatty acid metabolism-like reactions (MypJ, MypK). The in vitro reconstitution of this pathway has also been achieved, shedding light on the enzymatic logic for the formation of this unique proline derivative.[2][3][4]

The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The backbone of this compound is assembled on a multi-modular NRPS complex encoded by the mypA, mypB, and mypC genes.[5] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid monomer.

The adenylation (A) domains of each module select the cognate amino acid, which is then activated as an aminoacyl-AMP intermediate. The activated amino acid is subsequently transferred to the thiolation (T) domain (also known as peptidyl carrier protein or PCP), which holds the growing peptide chain. The condensation (C) domains catalyze the formation of peptide bonds between the amino acid tethered to the T domain of the current module and the growing peptide chain attached to the T domain of the preceding module. Several of the modules also contain N-methyltransferase (MT) domains responsible for the N-methylation of specific amino acids. Finally, the thioesterase (TE) domain at the end of MypC is responsible for the cyclization and release of the final depsipeptide product.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Biosynthetic Pathway of this compound

Mycoplanecin_C_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Line Primary_Metabolites Primary Metabolites (e.g., Acetyl-CoA, Pyruvate, SAM) MypD_L MypD-L, MypE, MypF, MypG, MypI, MypH, MypJ, MypK Primary_Metabolites->MypD_L Biosynthesis Unusual_AAs Unusual Amino Acids (L-homoleucine, L-homonorleucine, (2S,4R)-4-ethylproline) MypD_L->Unusual_AAs MypA MypA (Modules 1-6) Unusual_AAs->MypA Loading Standard_AAs Standard Amino Acids (e.g., L-Pro, L-Val, Gly) Standard_AAs->MypA Loading MypB MypB (Modules 7-9) MypA->MypB Peptide chain elongation MypC MypC (Module 10) MypB->MypC Peptide chain elongation Mycoplanecin_C This compound MypC->Mycoplanecin_C Cyclization & Release Experimental_Workflow Genome_Mining Genome Mining of Actinoplanes sp. BGC_Identification Identification of 'myp' BGC Genome_Mining->BGC_Identification Gene_Annotation Gene Annotation & Function Prediction BGC_Identification->Gene_Annotation Gene_Cloning Gene Cloning & Heterologous Expression Gene_Annotation->Gene_Cloning Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Biochemical_Assays Biochemical Assays Protein_Purification->Biochemical_Assays In_Vitro_Reconstitution In Vitro Reconstitution of Precursor Biosynthesis Protein_Purification->In_Vitro_Reconstitution Pathway_Elucidation Pathway Elucidation Biochemical_Assays->Pathway_Elucidation Product_Analysis Product Analysis (LC-MS) In_Vitro_Reconstitution->Product_Analysis Product_Analysis->Pathway_Elucidation

References

The Core Mechanism of Mycoplanecin C Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery of novel antitubercular agents with unique mechanisms of action. Mycoplanecins, a class of cyclic depsipeptides, have emerged as potent inhibitors of Mtb. This technical guide provides an in-depth analysis of the mechanism of action of Mycoplanecin C, its quantitative inhibitory properties, and the detailed experimental protocols used to elucidate its function. Recent studies have identified the DNA polymerase III sliding clamp, DnaN, as the direct molecular target of mycoplanecins, distinguishing their mode of action from currently approved tuberculosis therapies and highlighting their potential to combat resistant infections.

Introduction to this compound

This compound is a member of the mycoplanecin family of antibiotics, which are cyclic depsipeptides produced by Actinoplanes awajinensis. These natural products have demonstrated significant promise due to their potent activity against Mycobacterium tuberculosis. The unique structure of mycoplanecins, which includes non-proteinogenic amino acids, is central to their biological activity. Their novel mechanism of action makes them a valuable subject of study for the development of new antitubercular drugs that can overcome existing resistance patterns.

The Molecular Mechanism of Action

The primary mechanism of action of this compound against Mycobacterium tuberculosis is the inhibition of DNA replication through direct binding to the DNA polymerase III sliding clamp, DnaN.[1][2][3][4]

  • Target Identification: The molecular target of the mycoplanecin class has been unequivocally identified as DnaN, a critical component of the bacterial replisome.[3][5] DnaN forms a ring-shaped clamp that encircles the DNA, tethering the DNA polymerase to the template strand and ensuring processive DNA synthesis.

  • Binding and Inhibition: Mycoplanecins bind to DnaN with nanomolar affinity.[1][2] This binding event is thought to disrupt the interaction between DnaN and the DNA polymerase, effectively stalling the replication fork and leading to a bactericidal effect. The interaction induces a strong SOS response and activates DNA repair pathways within the mycobacterium.[6]

  • Novelty of the Target: DnaN is a validated and novel target for anti-tuberculosis drugs, distinct from the targets of frontline therapies such as isoniazid (which inhibits mycolic acid synthesis) and rifampicin (which inhibits RNA polymerase).[3][7] This makes mycoplanecins, including this compound, promising candidates for treating drug-resistant tuberculosis.

Signaling Pathway Diagram

Mycoplanecin_C_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell Mycoplanecin_C This compound DnaN DnaN Sliding Clamp Mycoplanecin_C->DnaN Binds with nanomolar affinity Mycoplanecin_C->DnaN Inhibition DNA_Replication DNA Replication DNA_Polymerase_III DNA Polymerase III DnaN->DNA_Polymerase_III DnaN->DNA_Replication Tethers Polymerase for processivity DNA_Polymerase_III->DNA_Replication Synthesizes DNA Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of this compound action in M. tuberculosis.

Quantitative Data

The inhibitory activity of this compound and its analogues has been quantified through various bioassays. The data presented below is derived from studies on different mycobacterial strains.

CompoundTarget OrganismAssay TypeValueReference
This compound M. tuberculosis H37Ra (attenuated)MIC0.03 µg/mL
This compound M. smegmatis DnaNKd (MST)31.9 ± 12.0 nM
Mycoplanecin AM. tuberculosis H37Ra (attenuated)MIC0.1 µg/mL
Mycoplanecin AM. smegmatis DnaNKd (MST)95.4 ± 58.0 nM
Mycoplanecin BM. tuberculosis H37Ra (attenuated)MIC0.03 µg/mL
Mycoplanecin BM. smegmatis DnaNKd (MST)24.4 ± 11.9 nM
Mycoplanecin EM. tuberculosisMIC83 ng/mL (0.083 µg/mL)[1][2]
Griselimycin (GM)M. smegmatis DnaNKd (MST)6.5 ± 5.9 nM

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for testing antimycobacterial compounds and the specific techniques used in the investigation of mycoplanecins.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method, a standard for determining the MIC of antitubercular agents.[8]

Experimental Workflow Diagram

MIC_Workflow start Start prep_compound Prepare serial dilutions of This compound in 96-well plate start->prep_compound inoculate Inoculate wells with M. tuberculosis suspension prep_compound->inoculate prep_inoculum Prepare M. tuberculosis inoculum (0.5 McFarland standard) prep_inoculum->inoculate controls Include drug-free (growth) and sterile (no growth) controls inoculate->controls incubate Incubate plates at 37°C for 7-14 days controls->incubate read_results Read results visually or with a growth indicator (e.g., Alamar Blue) incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end MST_Workflow start Start label_protein Label purified DnaN protein with a fluorescent dye (e.g., RED-tris-NTA) start->label_protein mix Mix fluorescently labeled DnaN with each this compound dilution label_protein->mix prep_ligand Prepare serial dilutions of This compound (ligand) prep_ligand->mix load_capillaries Load the mixtures into capillaries mix->load_capillaries run_mst Perform MST measurement: IR laser creates a temperature gradient load_capillaries->run_mst analyze Analyze the change in fluorescence as a function of ligand concentration run_mst->analyze calculate_kd Fit the data to a binding curve to determine the dissociation constant (Kd) analyze->calculate_kd end End calculate_kd->end

References

Unveiling the Molecular Target of Mycoplanecin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin C, a member of the mycoplanecin family of cyclic depsipeptides, has demonstrated potent antimycobacterial activity, positioning it as a promising candidate for novel anti-tuberculosis therapies. This technical guide provides an in-depth investigation into the primary molecular target of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of the affected signaling pathways. The information compiled herein is intended to support further research and development efforts in the field of infectious diseases.

Primary Molecular Target: DNA Polymerase III Sliding Clamp (DnaN)

The primary molecular target of this compound and its analogues has been identified as the DNA polymerase III sliding clamp, DnaN, a critical component of the DNA replication machinery in Mycobacterium tuberculosis.[1][2] This interaction disrupts the normal process of DNA replication, leading to bacterial cell death. The mycoplanecins bind to DnaN with nanomolar affinity, indicating a strong and specific interaction.[1][2]

Quantitative Bioactivity Data

The bioactivity of mycoplanecins has been quantified through various assays, including the determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and the measurement of dissociation constants (Kd) for the interaction with DnaN. While the specific Kd value for this compound is not detailed in the available literature, the data for its close analogues, Mycoplanecin A, B, and E, provide strong evidence for the potent and specific targeting of DnaN by this class of compounds.

CompoundOrganismAssayValueReference
Mycoplanecin A Mycobacterium tuberculosis H37RvMIC0.8 µg/mL[1]
Mycobacterium smegmatis mc²155Kd (vs. DnaN)95.4 ± 58.0 nM[1]
Mycoplanecin B Mycobacterium tuberculosis H37RvMIC1.6 µg/mL[1]
Mycobacterium smegmatis mc²155Kd (vs. DnaN)24.4 ± 11.9 nM[1]
Mycoplanecin E Mycobacterium tuberculosis H37RvMIC83 ng/mL[1][2]

Experimental Protocols

The identification and characterization of DnaN as the primary target of mycoplanecins involved several key experimental techniques. Below are detailed methodologies for these pivotal experiments.

Experimental Workflow for Target Identification

The overall workflow to identify DnaN as the molecular target of this compound is depicted below. This process typically involves initial screening for bioactivity, followed by target identification using methods like affinity chromatography or genetic screens, and finally, validation of the interaction through biophysical and structural biology techniques.

G cluster_0 Bioactivity Screening cluster_1 Target Identification cluster_2 Target Validation A This compound C Minimum Inhibitory Concentration (MIC) Assay A->C B Mycobacterium tuberculosis Culture B->C D Potent Antimycobacterial Activity Observed C->D E Affinity Chromatography with Immobilized Mycoplanecin D->E F Genetic Screens for Resistant Mutants D->F G Identification of DnaN as a Potential Binding Partner E->G F->G H Microscale Thermophoresis (MST) G->H I Co-crystallography and X-ray Diffraction G->I J Quantification of Binding Affinity (Kd) H->J K Structural Elucidation of the Mycoplanecin-DnaN Complex I->K

Caption: Experimental workflow for identifying the primary molecular target of this compound.

Microscale Thermophoresis (MST) for Binding Affinity Determination

Microscale thermophoresis is a powerful technique used to quantify the binding affinity between a fluorescently labeled molecule and a ligand.

Objective: To determine the dissociation constant (Kd) of the interaction between a Mycoplanecin analogue and DnaN.

Materials:

  • Purified, fluorescently labeled DnaN protein.

  • Mycoplanecin analogue solution of known concentration.

  • MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).

  • MST instrument (e.g., Monolith NT.115).

  • Hydrophilic capillaries.

Procedure:

  • Sample Preparation:

    • Prepare a series of 16 dilutions of the Mycoplanecin analogue in MST buffer, starting from a high concentration (e.g., 10 µM) and performing 1:1 serial dilutions.

    • Prepare a solution of fluorescently labeled DnaN in MST buffer at a constant concentration (e.g., 20 nM).

  • Binding Reaction:

    • Mix each Mycoplanecin dilution with an equal volume of the labeled DnaN solution.

    • Incubate the mixtures for 10 minutes at room temperature to allow the binding to reach equilibrium.

  • Capillary Loading:

    • Load the samples into the hydrophilic capillaries.

  • MST Measurement:

    • Place the capillaries into the MST instrument.

    • Perform the MST measurement. The instrument will apply an infrared laser to create a microscopic temperature gradient and measure the movement of the fluorescent molecules.

  • Data Analysis:

    • The change in the thermophoretic signal is plotted against the logarithm of the Mycoplanecin concentration.

    • The resulting binding curve is fitted to a single-site binding model to determine the dissociation constant (Kd).

Co-crystallization and X-ray Diffraction for Structural Analysis

This method is used to determine the three-dimensional structure of the Mycoplanecin-DnaN complex at atomic resolution.

Objective: To obtain a co-crystal of a Mycoplanecin analogue bound to DnaN and solve its structure using X-ray diffraction.

Materials:

  • Highly purified DnaN protein.

  • Mycoplanecin analogue.

  • Crystallization screening kits.

  • Cryoprotectant solution.

  • X-ray diffractometer.

Procedure:

  • Complex Formation:

    • Mix the purified DnaN protein with a molar excess of the Mycoplanecin analogue.

    • Incubate the mixture to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions to improve crystal size and quality.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the crystallization drop.

    • Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on the goniometer of an X-ray diffractometer.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement, using the known structure of DnaN as a search model.

    • Build the model of the Mycoplanecin-DnaN complex into the electron density map and refine the structure to obtain the final atomic coordinates.

Affected Signaling Pathway: The SOS Response

Inhibition of DnaN by this compound stalls the DNA replication fork, leading to the accumulation of single-stranded DNA (ssDNA). This accumulation triggers the SOS response, a global DNA damage repair system in bacteria.

The key players in the mycobacterial SOS response are the RecA and LexA proteins. Under normal conditions, the LexA repressor binds to specific DNA sequences called SOS boxes, preventing the transcription of SOS genes. Upon DNA damage and the formation of ssDNA, RecA forms filaments on the ssDNA, which activates its co-protease activity. This activated RecA facilitates the autocatalytic cleavage of LexA, leading to its inactivation. With LexA no longer repressing transcription, the SOS genes are expressed, leading to the production of proteins involved in DNA repair and cell cycle arrest.

G cluster_0 This compound Action cluster_1 SOS Response Induction Mycoplanecin_C This compound DnaN DnaN (Sliding Clamp) Mycoplanecin_C->DnaN Inhibits Replication_Fork Replication Fork DnaN->Replication_Fork Essential for ssDNA Single-Stranded DNA (ssDNA) Accumulation Replication_Fork->ssDNA Stalling leads to RecA RecA ssDNA->RecA Binds to RecA_star Activated RecA* RecA->RecA_star Activates LexA LexA (Repressor) RecA_star->LexA Promotes autocleavage of SOS_box SOS Box LexA->SOS_box Binds to & represses SOS_genes SOS Genes SOS_box->SOS_genes Controls transcription of DNA_Repair DNA Repair & Cell Cycle Arrest SOS_genes->DNA_Repair Expression leads to

Caption: Signaling pathway of the SOS response induced by this compound in M. tuberculosis.

Conclusion

This technical guide has detailed the current understanding of this compound's primary molecular target, the DNA polymerase III sliding clamp DnaN. The provided quantitative data underscores the potent and specific nature of this interaction. The detailed experimental protocols offer a roadmap for researchers seeking to replicate or build upon these findings. Furthermore, the visualization of the downstream SOS signaling pathway provides a clear framework for understanding the cellular consequences of DnaN inhibition. This comprehensive overview aims to facilitate the advancement of this compound and related compounds as potential next-generation therapeutics for tuberculosis.

References

Mycoplanecin C: A Technical Guide to its Antibacterial Spectrum and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin C is a member of the mycoplanecin family of cyclic peptide antibiotics produced by Actinoplanes awajinensis. These natural products have garnered significant interest within the scientific community due to their potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. This technical guide provides an in-depth overview of the antibacterial spectrum and selectivity of this compound and its analogs, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanism of action. Mycoplanecins represent a promising class of antibiotics, distinguished by their novel mode of action targeting the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial DNA replication machinery.[1][2][3][4] This unique target makes them an attractive avenue for combating drug-resistant mycobacterial infections.

Data Presentation

Antibacterial Spectrum of Mycoplanecins

The antibacterial activity of mycoplanecins has been primarily evaluated against mycobacterial species, demonstrating potent efficacy. Mycoplanecin E, a notable analog, exhibits a particularly low Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.[1][2][3] The following table summarizes the available quantitative data on the antibacterial spectrum of various mycoplanecins.

OrganismMycoplanecin AnalogMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosisMycoplanecin E83 ng/mL
Mycobacterium smegmatisMycoplanecin A4 - 8 µg/mL
Mycoplanecin B4 - 8 µg/mL
Mycoplanecin D4 - 8 µg/mL
Mycoplanecin E4 - 8 µg/mL

Further research is required to establish a broader antibacterial spectrum for this compound against a diverse range of Gram-positive and Gram-negative bacteria.

Selectivity Profile: DnaN Binding Affinity

The selectivity of mycoplanecins is intrinsically linked to their high affinity for the bacterial DnaN protein. This interaction has been quantified using techniques such as microscale thermophoresis, revealing dissociation constants (Kd) in the nanomolar range. This high affinity for the bacterial target, which is distinct from host cell machinery, underscores the potential for a favorable therapeutic window.

Mycoplanecin AnalogTargetDissociation Constant (Kd)
Mycoplanecin AM. smegmatis DnaN95.4 ± 58.0 nM
Mycoplanecin BM. smegmatis DnaN24.4 ± 11.9 nM
Mycoplanecin DM. smegmatis DnaNNot explicitly quantified, but within nanomolar range
Mycoplanecin EM. smegmatis DnaNNot explicitly quantified, but within nanomolar range

Quantitative cytotoxicity data for this compound against mammalian cell lines, such as IC50 values, are not yet publicly available but are crucial for a comprehensive selectivity assessment.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of mycoplanecins against mycobacterial species is typically determined using a broth microdilution method. The following protocol is a generalized representation based on standard methodologies for mycobacterial susceptibility testing.

1. Preparation of Inoculum:

  • Mycobacterial strains are cultured on an appropriate medium, such as Middlebrook 7H10 or 7H11 agar.

  • A suspension of the bacteria is prepared in a suitable broth (e.g., Middlebrook 7H9) and the turbidity is adjusted to a 0.5 McFarland standard.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are made in the assay broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • The plate is incubated at 37°C for a period of 7 to 21 days, depending on the growth rate of the mycobacterial species.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that results in no visible growth of the bacteria.

DnaN Binding Affinity Assay (Microscale Thermophoresis)

Microscale thermophoresis (MST) is a powerful technique to quantify the binding affinity between a fluorescently labeled molecule and a ligand. The following protocol outlines the key steps for assessing the interaction between this compound and DnaN.

1. Labeling of DnaN:

  • The DnaN protein is fluorescently labeled according to the manufacturer's protocol for a suitable labeling kit (e.g., NHS-ester dye).

  • Unbound dye is removed by purification, for instance, using spin columns.

2. Preparation of this compound Dilutions:

  • A series of dilutions of this compound is prepared in the assay buffer.

3. MST Measurement:

  • The labeled DnaN is mixed with each dilution of this compound.

  • The samples are loaded into capillaries, and the MST instrument measures the thermophoretic movement of the labeled DnaN in response to a temperature gradient.

  • Changes in the thermophoretic signal upon binding of this compound are recorded.

4. Data Analysis:

  • The change in the normalized fluorescence is plotted against the logarithm of the this compound concentration.

  • The dissociation constant (Kd) is determined by fitting the binding curve to a suitable model.

Mandatory Visualization

Signaling Pathway: this compound Mechanism of Action

Mycoplanecin_Mechanism cluster_bacterium Bacterial Cell MycoplanecinC This compound DnaN_complex DnaN Sliding Clamp MycoplanecinC->DnaN_complex Binds to DNA_Polymerase DNA Polymerase III DnaN_complex->DNA_Polymerase Tethers DNA_Replication DNA Replication DnaN_complex->DNA_Replication Inhibits Replication_Fork Replication Fork DNA_Polymerase->Replication_Fork Acts on Replication_Fork->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: this compound inhibits bacterial DNA replication by binding to the DnaN sliding clamp.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_workflow MIC Determination Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of this compound Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C (7-21 days) Inoculate->Incubate Read_Results Observe for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship: Selectivity of this compound

Selectivity_Relationship cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell MycoplanecinC This compound Bacterial_DnaN Bacterial DnaN MycoplanecinC->Bacterial_DnaN Interacts with Mammalian_PCNA Mammalian PCNA (Functional Homolog) MycoplanecinC->Mammalian_PCNA Does not significantly interact with High_Affinity High Binding Affinity (Low Kd) Bacterial_DnaN->High_Affinity Replication_Inhibition DNA Replication Inhibition High_Affinity->Replication_Inhibition Antibacterial_Effect Potent Antibacterial Effect Replication_Inhibition->Antibacterial_Effect Low_Affinity Low/No Binding Affinity Mammalian_PCNA->Low_Affinity No_Effect No Significant Effect on Host Cell Replication Low_Affinity->No_Effect Low_Cytotoxicity Low Cytotoxicity No_Effect->Low_Cytotoxicity

Caption: The selective antibacterial action of this compound is due to its high affinity for bacterial DnaN.

References

An In-depth Technical Guide to the Mycoplanecin Family: Natural Variants and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mycoplanecin family of cyclic depsipeptides represents a promising class of antimicrobial agents, particularly notable for their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the natural variants of Mycoplanecin, their synthetic derivatives, and the underlying structure-activity relationships. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative analysis of their antimicrobial efficacy. Furthermore, this guide elucidates the mechanism of action of Mycoplanecins, which involves the inhibition of the bacterial DNA polymerase III sliding clamp, DnaN, a novel and underexploited target for antibacterial drug discovery.

Introduction

First isolated from Actinoplanes awajinensis, Mycoplanecins are characterized by a macrocyclic peptide structure containing unusual non-proteinogenic amino acids.[1] Their potent anti-mycobacterial activity, coupled with a favorable safety profile compared to the structurally related Griselimycins, has spurred significant interest in their development as novel therapeutics for tuberculosis.[2] This guide aims to consolidate the current knowledge on the Mycoplanecin family, providing a technical resource for researchers engaged in the discovery and development of new anti-infective agents.

Natural Variants of Mycoplanecin

To date, several natural variants of Mycoplanecin have been isolated and characterized. These variants primarily differ in the alkylation of their proline residues and other amino acid substitutions. The known natural variants include Mycoplanecin A, D, and E.

Structures and Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table summarizes the reported MIC values for natural Mycoplanecin variants against Mycobacterium tuberculosis.

CompoundStructure (Key differentiating feature)MIC against M. tuberculosis H37Rv
Mycoplanecin A Contains two N-methyl-L-valine residues0.05-3.1 µg/mL[3]
Mycoplanecin D -Data not available
Mycoplanecin E -83 ng/mL[4]

Synthetic Derivatives and Structure-Activity Relationship (SAR)

The development of synthetic routes to Mycoplanecins has been crucial for exploring their therapeutic potential and establishing structure-activity relationships (SAR). The total synthesis of Mycoplanecin A has been achieved, providing a platform for the generation of novel analogs.[1]

Key SAR insights indicate that modifications to the macrocyclic core and the side chains of the constituent amino acids can significantly impact antimicrobial potency and pharmacokinetic properties.

Mechanism of Action: Inhibition of DnaN

Mycoplanecins exert their antimicrobial effect by targeting the DNA polymerase III sliding clamp, DnaN.[1] This protein is a critical component of the bacterial replisome, forming a ring-like structure that encircles DNA and tethers the polymerase to the template strand, thereby ensuring processive DNA replication.

The binding of Mycoplanecin to DnaN occurs with nanomolar affinity, disrupting the protein-protein interactions essential for the assembly and function of the replication machinery.[4] This targeted inhibition of a key cellular process leads to the cessation of bacterial growth and, ultimately, cell death. A co-crystal structure of Mycoplanecin A bound to DnaN has been resolved, providing detailed insights into the molecular interactions governing this inhibition.

Mycoplanecin-DnaN Inhibition Pathway

The following diagram illustrates the inhibitory action of Mycoplanecin on the bacterial DNA replication process.

Mycoplanecin_DnaN_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Mycoplanecin DNA_Polymerase DNA Polymerase III DnaN_Clamp DnaN Sliding Clamp DNA_Template DNA Template DnaN_Clamp->DNA_Template encircles Processive_Replication Processive DNA Replication DnaN_Clamp->Processive_Replication enables Inactive_Complex Mycoplanecin-DnaN Inactive Complex Mycoplanecin Mycoplanecin Mycoplanecin->DnaN_Clamp binds with nanomolar affinity Replication_Blocked DNA Replication Blocked Inactive_Complex->Replication_Blocked leads to

Caption: Mycoplanecin inhibits DNA replication by binding to the DnaN sliding clamp.

Experimental Protocols

Total Synthesis of Mycoplanecin A (Key Steps)

The total synthesis of Mycoplanecin A is a complex, multi-step process. A key strategy involves the convergent synthesis of peptide fragments followed by macrocyclization. The Matteson homologation is a critical reaction for the stereoselective synthesis of the unusual trans-4-alkylated-L-proline residues.[1]

Workflow for the Synthesis of a Mycoplanecin Analog:

Synthesis_Workflow Start Starting Materials (Protected Amino Acids) Fragment_B Synthesis of Peptide Fragment B Start->Fragment_B Matteson Matteson Homologation for Unusual Amino Acids Start->Matteson Fragment_A Synthesis of Peptide Fragment A Coupling Fragment Condensation Fragment_A->Coupling Fragment_B->Coupling Matteson->Fragment_A Deprotection Deprotection Coupling->Deprotection Macrocyclization Macrocyclization Deprotection->Macrocyclization Final_Deprotection Final Deprotection and Purification Macrocyclization->Final_Deprotection Mycoplanecin_Analog Mycoplanecin Analog Final_Deprotection->Mycoplanecin_Analog

Caption: General workflow for the synthesis of Mycoplanecin analogs.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The MIC of Mycoplanecin variants and derivatives against M. tuberculosis H37Rv can be determined using the microplate Alamar Blue assay (MABA).

Protocol:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is adjusted to a McFarland standard of 1.0 and then diluted 1:20.

  • Drug Dilution: Test compounds are serially diluted in a 96-well microplate using 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A drug-free well serves as a growth control.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well.

  • Second Incubation: The plate is incubated for an additional 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue indicator from blue (no growth) to pink (growth).

Experimental Workflow for MIC Determination:

MIC_Workflow Start M. tuberculosis Culture (Mid-log phase) Inoculum_Prep Prepare Inoculum (McFarland Standard) Start->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of Mycoplanecin Compounds in 96-well plate Drug_Dilution->Inoculation Incubation1 Incubate at 37°C (5-7 days) Inoculation->Incubation1 Alamar_Blue Add Alamar Blue Reagent Incubation1->Alamar_Blue Incubation2 Incubate at 37°C (24 hours) Alamar_Blue->Incubation2 Read_Results Read Results (Color Change) Incubation2->Read_Results MIC_Value Determine MIC Read_Results->MIC_Value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The Mycoplanecin family of natural products and their synthetic derivatives hold significant promise as a new class of antitubercular agents. Their novel mechanism of action, targeting the DnaN sliding clamp, offers a potential solution to the growing challenge of drug-resistant tuberculosis. This technical guide provides a foundational resource for the continued exploration and development of Mycoplanecins, from synthetic chemistry and microbiological evaluation to mechanistic studies. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be critical in translating their potent in vitro activity into effective clinical therapies.

References

An In-depth Technical Guide to the Identification and Analysis of the Mycoplanecin C Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecins are a class of potent antitubercular antibiotics produced by the actinomycete Actinoplanes awajinensis subsp. mycoplanecinus ATCC 33919. These non-ribosomal peptides exhibit a unique mode of action by targeting the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial replisome. This guide provides a comprehensive overview of the identification, analysis, and biosynthetic pathway of the Mycoplanecin C gene cluster, offering valuable insights for researchers in natural product discovery and antibiotic development.

Data Presentation: Mycoplanecin A Biosynthetic Gene Cluster (BGC0002957)

The Mycoplanecin A biosynthetic gene cluster, identified from Actinoplanes awajinensis subsp. mycoplanecinus ATCC 33919, spans a region of 56,057 nucleotides.[1] The cluster is comprised of genes encoding non-ribosomal peptide synthetases (NRPS), enzymes for the biosynthesis of unusual amino acid precursors, and other auxiliary proteins.

Gene NameLocus TagLocationSize (amino acids)Proposed Function
mypRWKD80522.11..1128375DNA polymerase III subunit beta (Resistance)
tnp1WKD80526.11606..2526306Transposase
tnp2WKD80523.12543..3649368Transposase
mypMWKD80527.14085..5425446S-adenosylmethionine synthetase
mypLWKD80528.15422..67894553-isopropylmalate dehydratase large subunit
mypPWKD80529.16786..73972033-isopropylmalate dehydratase small subunit
mypDWKD80530.17411..86614163-isopropylmalate dehydrogenase
mypEWKD80531.18658..10499613Acyl-CoA dehydrogenase
mypFWKD80532.110496..11878460Enoyl-CoA hydratase/isomerase
mypGWKD80533.111882..131984383-hydroxyacyl-CoA dehydrogenase
mypHWKD80534.113195..14601468Radical SAM enzyme
mypIWKD80535.114603..15925440Aminotransferase class-I and II
mypJWKD80536.115922..17004360Aldehyde dehydrogenase
mypKWKD80537.117001..188276082-isopropylmalate synthase
mypAWKD80538.118888..393266812Non-ribosomal peptide synthetase
mypBWKD80539.139323..495343403Non-ribosomal peptide synthetase
mypCWKD80540.149531..549091792Non-ribosomal peptide synthetase

Experimental Protocols

Identification of the Mycoplanecin Biosynthetic Gene Cluster

The identification of the Mycoplanecin biosynthetic gene cluster was achieved through a genome mining approach using bait genes from a known biosynthetic pathway.[2][3] Specifically, homologs of GriE and GriF, enzymes essential for the biosynthesis of (2S,4R)-4-methylproline in the griselimycin pathway, were used to search actinobacterial genomic databases.[3]

Methodology:

  • Database Search: A BLASTp search is performed against the NCBI non-redundant protein sequences database and local databases of actinobacterial genomes. The amino acid sequences of GriE and GriF are used as queries.

  • Sequence Similarity Network (SSN) Analysis: The identified homologs are analyzed using sequence similarity networking tools to visualize sequence relationships and identify gene clusters containing both GriE and GriF homologs.

  • Genomic Context Analysis: The genomic regions surrounding the identified homologs are analyzed to identify a complete non-ribosomal peptide synthetase (NRPS) gene cluster. Tools like antiSMASH are used for the annotation and prediction of the biosynthetic gene cluster architecture.[4]

  • Comparative Genomics: The identified gene cluster is compared with known antibiotic biosynthetic gene clusters to predict its product and biosynthetic pathway.

In Vitro Reconstitution of Unusual Amino Acid Biosynthesis

The biosynthesis of the unusual amino acid building blocks of Mycoplanecins, such as L-homoleucine, L-homonorleucine, and (2S,4R)-4-ethylproline, was elucidated through in vitro reconstitution experiments.[2] This involves the heterologous expression and purification of the responsible enzymes and subsequent biochemical assays.

Methodology for L-homoleucine and L-homonorleucine Biosynthesis:

  • Gene Cloning and Expression: The genes responsible for the biosynthesis (e.g., mypK, mypL, mypP, mypD) are cloned into an expression vector (e.g., pET28a) and transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced with IPTG.

  • Protein Purification: The expressed proteins are purified using affinity chromatography (e.g., Ni-NTA chromatography) followed by size-exclusion chromatography.

  • Enzymatic Assay: The purified enzymes are incubated with the appropriate substrates in a reaction buffer. For example, the synthesis of L-homoleucine starts with acetyl-CoA and α-ketovalerate. The reaction mixture typically contains the enzymes (MypK, MypL, MypP, MypD, and an aminotransferase), co-factors (e.g., NAD+, PLP), and substrates.

  • Product Analysis: The reaction products are analyzed by LC-MS to confirm the formation of the desired amino acids.

Visualizations

Logical Relationship of the Mycoplanecin Biosynthetic Gene Cluster

Mycoplanecin_BGC cluster_precursor Precursor Biosynthesis cluster_nrps NRPS Assembly Line cluster_other Other Functions mypK mypK (2-isopropylmalate synthase) mypL mypL (3-isopropylmalate dehydratase) mypK->mypL L-homoleucine/ L-homonorleucine mypP mypP (3-isopropylmalate dehydratase) mypL->mypP L-homoleucine/ L-homonorleucine mypD mypD (3-isopropylmalate dehydrogenase) mypP->mypD L-homoleucine/ L-homonorleucine mypI mypI (Aminotransferase) mypD->mypI L-homoleucine/ L-homonorleucine mypE mypE (Acyl-CoA dehydrogenase) mypF mypF (Enoyl-CoA hydratase) mypE->mypF (2S,4R)-4-ethylproline mypG mypG (3-hydroxyacyl-CoA dehydrogenase) mypF->mypG (2S,4R)-4-ethylproline mypH mypH (Radical SAM enzyme) mypG->mypH (2S,4R)-4-ethylproline mypJ mypJ (Aldehyde dehydrogenase) mypH->mypJ (2S,4R)-4-ethylproline mypA mypA (NRPS) mypI->mypA mypJ->mypA mypM mypM (SAM synthetase) mypB mypB (NRPS) mypA->mypB mypC mypC (NRPS) mypB->mypC Mycoplanecin Mycoplanecin mypC->Mycoplanecin mypR mypR (Resistance) tnp1 tnp1 (Transposase) tnp2 tnp2 (Transposase)

Caption: Logical organization of the Mycoplanecin biosynthetic gene cluster.

Experimental Workflow for Mycoplanecin BGC Identification

BGC_Identification_Workflow start Start: Known Bait Genes (GriE, GriF) blast BLASTp Search (Actinobacterial Genomes) start->blast ssn Sequence Similarity Network (SSN) Analysis blast->ssn hits Identification of Co-occurring Homologs ssn->hits antismash antiSMASH Analysis of Flanking Regions hits->antismash bgc Putative Mycoplanecin BGC Identified antismash->bgc comparison Comparative Genomics with Known BGCs bgc->comparison end End: Annotated Mycoplanecin BGC comparison->end

Caption: Workflow for the identification of the Mycoplanecin BGC.

Signaling Pathway for Regulation of Antibiotic Biosynthesis in Actinoplanes (General Model)

Antibiotic_Regulation environmental_signals Environmental Signals (e.g., Nutrient Limitation) global_regulators Global Regulators (e.g., PhoP, GlnR) environmental_signals->global_regulators pleiotropic_regulators Pleiotropic Regulators (e.g., AdpA) global_regulators->pleiotropic_regulators pathway_specific_regulator Pathway-Specific Regulator (e.g., SARP family) pleiotropic_regulators->pathway_specific_regulator mycoplanecin_bgc Mycoplanecin Biosynthetic Genes pathway_specific_regulator->mycoplanecin_bgc mycoplanecin_production Mycoplanecin Production mycoplanecin_bgc->mycoplanecin_production

Caption: General regulatory cascade for antibiotic biosynthesis in Actinoplanes.

Conclusion

The identification and analysis of the this compound gene cluster provide a detailed blueprint for the biosynthesis of this potent class of antibiotics. The methodologies outlined in this guide offer a framework for the discovery and characterization of novel natural products. Further investigation into the regulatory networks governing the expression of this gene cluster and the heterologous expression of the complete pathway will be pivotal for the development of Mycoplanecin analogs with enhanced therapeutic properties.

References

A Deep Dive into the Early Literature of Mycoplanecin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the foundational literature on Mycoplanecin antibiotics, a class of cyclic peptide antibiotics with potent antimycobacterial properties. The document focuses on the initial discovery, isolation, structural characterization, and early biological evaluation of these compounds, drawing primarily from research published in the 1980s. It also incorporates more recent findings on their mode of action to provide a comprehensive overview for researchers in drug development.

Executive Summary

First isolated in 1983 from Actinoplanes awajinensis subsp. mycoplanecinus, Mycoplanecin A is a novel cyclic depsipeptide.[1] Early research established its complex structure, which includes several unusual amino acid residues.[2] Initial studies highlighted its significant in vitro activity against various mycobacterial species, including Mycobacterium tuberculosis. A derivative, dihydromycoplanecin A, later demonstrated potent in vitro and in vivo antimycobacterial effects.[3] More recent investigations have identified the DNA polymerase III sliding clamp (DnaN) as the molecular target of Mycoplanecins, revealing a distinct mechanism of action compared to many other antitubercular drugs.[1][4]

Quantitative Data

The following tables summarize the key quantitative data from the early literature on Mycoplanecin and its derivatives.

Table 1: Fermentation and Physicochemical Properties of Mycoplanecin A

ParameterValueReference
Producing OrganismActinoplanes awajinensis subsp. mycoplanecinus[5]
Highest Antibiotic Titer145 µg/mL[5]
Molecular FormulaC₆₁H₁₀₂N₁₀O₁₃[6]
Molecular Weight1183.5 g/mol [6]

Table 2: In Vitro Antimycobacterial Activity of Dihydromycoplanecin A (DHMP A)

OrganismMIC (µg/mL)Reference
Mycobacterium tuberculosis H37Rv<0.0125[3]
Mycobacterium intracellulare0.1[3]
Mycobacterium kansasii0.025[3]
Other Mycobacteria spp.0.0125 - 25[3]

Table 3: In Vivo and Pharmacokinetic Properties of Dihydromycoplanecin A (DHMP A)

ParameterValueSpeciesReference
50% Lethal Dose (LD₅₀) Oral>6,000 mg/kgMice[3]
50% Lethal Dose (LD₅₀) Intraperitoneal1,840 mg/kgMice[3]
Half-life (intravenous, 10 mg/kg)~0.5 hMice[3]
Half-life (intravenous, 10 mg/kg)5.5 hDogs[3]
Peak Serum Concentration (oral, 12.5 mg/kg)5.0 µg/mL at 3 hDogs[3]
Urinary Recovery (48 h)21.0%Mice[3]
Urinary Recovery (48 h)25.2%Dogs[3]

Experimental Protocols

The following are detailed methodologies for key experiments as described in the early literature. These protocols are reconstructed based on the available abstracts and common practices of the time.

Fermentation of Mycoplanecin
  • Producing Organism: Actinoplanes awajinensis subsp. mycoplanecinus strain No. 41042 was used for the production of Mycoplanecins.[5]

  • Culture Method: Production was achieved through conventional submerged culture techniques.[5]

  • Fermentation Medium: While the exact composition is not detailed in the abstract, a typical medium for actinomycete fermentation in that era would consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.

  • Cultivation Conditions: The fermentation would be carried out in shake flasks or fermenters with controlled temperature, pH, and aeration to optimize antibiotic production.

  • Monitoring: The production of Mycoplanecin was monitored by measuring the antibiotic titer in the culture broth, with the highest reported titer being 145 µg/mL.[5]

Isolation and Purification of Mycoplanecin A

The following workflow is a representation of the likely multi-step process used to isolate and purify Mycoplanecin A from the fermentation broth.

G Fermentation_Broth Fermentation Broth Mycelial_Cake Mycelial Cake Fermentation_Broth->Mycelial_Cake Filtration Filtrate Filtrate Fermentation_Broth->Filtrate Filtration Solvent_Extraction Solvent Extraction (e.g., with ethyl acetate) Filtrate->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Partially_Purified_Fraction Partially Purified Fraction Silica_Gel_Chromatography->Partially_Purified_Fraction Sephadex_LH20_Chromatography Sephadex LH-20 Chromatography Partially_Purified_Fraction->Sephadex_LH20_Chromatography Further_Purified_Fraction Further Purified Fraction Sephadex_LH20_Chromatography->Further_Purified_Fraction HPLC High-Performance Liquid Chromatography (HPLC) Further_Purified_Fraction->HPLC Pure_Mycoplanecin_A Pure Mycoplanecin A HPLC->Pure_Mycoplanecin_A

Caption: Isolation and Purification Workflow for Mycoplanecin A.

Structural Elucidation of Mycoplanecin A

The structure of Mycoplanecin A was determined through a combination of chemical degradation and spectrometric analysis.[2]

  • Acid Hydrolysis: The purified antibiotic was subjected to acid hydrolysis to break it down into its constituent amino acids.

  • Amino Acid Analysis: The resulting amino acid mixture was analyzed to identify the components. This process revealed the presence of several unusual amino acids, including L-2-amino-5-methylhexanoic acid, N-methyl-D-leucine, N-methyl-L-threonine, methyl-L-proline, and the novel ethyl-L-proline.[2]

  • Spectrometric Analyses:

    • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, which helped in sequencing the peptide. A newly developed mass analysis technique was employed to differentiate between α-amino acids and their N-methyl derivatives.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to determine the connectivity of atoms and the stereochemistry of the molecule.[2]

In Vitro Antimycobacterial Activity Assay

The minimum inhibitory concentrations (MICs) of dihydromycoplanecin A were determined against various mycobacterial species.[3]

  • Bacterial Strains: Clinically isolated strains of Mycobacterium tuberculosis, M. intracellulare, M. kansasii, and other mycobacteria were used.[3]

  • Culture Medium: A suitable liquid or solid medium for mycobacterial growth, such as Middlebrook 7H9 broth or 7H10 agar, would have been used.

  • Assay Method: A serial dilution method was likely employed. The antibiotic was serially diluted in the culture medium in test tubes or microtiter plates.

  • Inoculation: Each dilution was inoculated with a standardized suspension of the mycobacterial strain.

  • Incubation: The cultures were incubated at the optimal temperature for mycobacterial growth (e.g., 37°C) for an extended period (days to weeks) due to the slow growth rate of mycobacteria.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.[3]

Mode of Action

While the precise molecular target was not identified in the early literature, subsequent research has elucidated that Mycoplanecins target the DNA polymerase III sliding clamp, DnaN.[1][4] This interaction disrupts DNA replication, leading to bacterial cell death.

G Mycoplanecin Mycoplanecin DnaN DNA Polymerase III Sliding Clamp (DnaN) Mycoplanecin->DnaN Binds to DNA_Replication DNA Replication Mycoplanecin->DNA_Replication Inhibits Bacterial_Cell_Death Bacterial Cell Death Mycoplanecin->Bacterial_Cell_Death Causes DNA_Replication_Complex DNA Replication Complex DnaN->DNA_Replication_Complex Part of DNA_Replication_Complex->DNA_Replication Essential for DNA_Replication->Bacterial_Cell_Death Leads to

Caption: Mycoplanecin's Mode of Action via DnaN Inhibition.

Conclusion

The early literature on Mycoplanecin antibiotics laid the groundwork for understanding a novel class of potent antimycobacterial agents. The initial studies successfully identified the producing organism, established methods for its fermentation and isolation, and elucidated the complex chemical structure of Mycoplanecin A. The early biological evaluations, particularly of dihydromycoplanecin A, demonstrated significant promise for these compounds as antitubercular agents. This foundational research has been critical for more recent investigations into their biosynthesis and unique mode of action, paving the way for potential future drug development efforts against mycobacterial infections.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Mycoplanecin C Against Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycoplanecins are a class of potent cyclic peptide antibiotics with significant activity against various species of Mycobacterium, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Mycoplanecins represent a promising class of compounds, targeting the DNA polymerase III sliding clamp (DnaN), a crucial component of the bacterial DNA replication machinery.[2][3][4] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Mycoplanecin C, a key parameter for evaluating its antimicrobial potency.

Data Presentation

CompoundOrganismMICReference
Mycoplanecin EMycobacterium tuberculosis H37Ra (attenuated)83 ng/mL[2][3]
Mycoplanecins (general)Mycobacterium tuberculosis H37Ra (attenuated)30 - 100 ng/mL
Mycoplanecins (general)Mycobacterium smegmatis0.0625 - 0.5 µg/mL

Mechanism of Action of Mycoplanecins

Mycoplanecins exert their antimicrobial effect by inhibiting bacterial DNA replication. Specifically, they bind to the DNA polymerase III sliding clamp, DnaN. This protein is a ring-shaped homodimer that encircles the DNA and tethers the DNA polymerase to the template strand, ensuring processive DNA synthesis. By binding to DnaN, Mycoplanecins prevent its proper function, leading to a disruption of DNA replication and ultimately, bacterial cell death.[2][3][4]

Mycoplanecin_Mechanism_of_Action cluster_replication_fork Bacterial DNA Replication Fork cluster_inhibition Inhibition by this compound DNA_Polymerase_III DNA Polymerase III DnaN_Sliding_Clamp DnaN Sliding Clamp DNA_Polymerase_III->DnaN_Sliding_Clamp interacts with Replication_Stalled DNA Replication Stalled DNA_Polymerase_III->Replication_Stalled cannot proceed DNA_Template DNA Template DnaN_Sliding_Clamp->DNA_Template encircles Inactive_Complex Inactive DnaN-Mycoplanecin Complex DnaN_Sliding_Clamp->Inactive_Complex Mycoplanecin_C This compound Mycoplanecin_C->DnaN_Sliding_Clamp binds to Inactive_Complex->Replication_Stalled leads to

Caption: Mechanism of action of this compound, targeting the DnaN sliding clamp.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound against Mycobacterium species. The recommended method for M. tuberculosis is broth microdilution, as per the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines. An agar dilution method is also described as an alternative.

Protocol 1: Broth Microdilution Method (Based on EUCAST Reference Method)

This method is considered the gold standard for determining the MIC of antitubercular agents.

1. Materials:

  • This compound (analytical grade)

  • Mycobacterium species (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • Sterile 96-well U-bottom microtiter plates

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Incubator at 37°C

  • Biosafety cabinet (Class II or higher)

  • Spectrophotometer

  • Vortex mixer

2. Preparation of Media and Reagents:

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 10% (v/v) OADC enrichment and 0.2% (v/v) glycerol.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilutions should be made in complete Middlebrook 7H9 broth.

3. Inoculum Preparation:

  • Culture the Mycobacterium strain on Middlebrook 7H10 or 7H11 agar for 2-3 weeks.

  • Harvest colonies and transfer to a tube containing sterile saline and glass beads.

  • Vortex vigorously to create a uniform suspension.

  • Allow the larger clumps to settle for 30 minutes.

  • Adjust the turbidity of the supernatant to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Prepare a 1:100 dilution of the adjusted inoculum in complete Middlebrook 7H9 broth to obtain a final concentration of approximately 1-5 x 10^5 CFU/mL.

4. Assay Procedure:

  • Perform a two-fold serial dilution of this compound in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity (e.g., 0.015 to 8 µg/mL).

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Seal the plate and incubate at 37°C for 14-21 days.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

  • Growth can be assessed visually or by using a resazurin-based indicator.

Broth_Microdilution_Workflow Start Start Prepare_Media Prepare Complete Middlebrook 7H9 Broth Start->Prepare_Media Prepare_Drug Prepare this compound Stock and Dilutions Start->Prepare_Drug Prepare_Inoculum Prepare Mycobacterium Inoculum (0.5 McFarland) Start->Prepare_Inoculum Plate_Setup Dispense Drug Dilutions and Inoculum into 96-well Plate Prepare_Media->Plate_Setup Prepare_Drug->Plate_Setup Dilute_Inoculum Dilute Inoculum 1:100 Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Plate_Setup Incubate Incubate at 37°C for 14-21 Days Plate_Setup->Incubate Read_Results Read MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Agar Dilution Method

This method is an alternative to broth microdilution and is particularly useful for certain antibiotics.

1. Materials:

  • This compound (analytical grade)

  • Mycobacterium species

  • Middlebrook 7H10 or 7H11 agar base

  • OADC enrichment

  • Glycerol

  • Sterile petri dishes

  • Sterile distilled water

  • DMSO

  • Incubator at 37°C

  • Biosafety cabinet (Class II or higher)

  • Spectrophotometer

  • Multipoint inoculator (optional)

2. Preparation of Media and Reagents:

  • This compound Stock Solution: Prepare as described in the broth microdilution protocol.

  • Drug-Containing Agar Plates: Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions, supplemented with 10% OADC and 0.5% glycerol. Cool the molten agar to 45-50°C. Add appropriate volumes of the this compound stock solution to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify.

3. Inoculum Preparation:

  • Prepare the mycobacterial inoculum as described in the broth microdilution protocol, adjusting to a 0.5 McFarland standard.

  • Prepare 10-fold serial dilutions of the inoculum (e.g., 10^-1, 10^-2, 10^-3).

4. Assay Procedure:

  • Spot 1-10 µL of each inoculum dilution onto the surface of the drug-containing and drug-free control plates. A multipoint inoculator can be used for high-throughput screening.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 37°C in a CO2-enriched atmosphere (if required for the specific strain) for 14-21 days.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that inhibits the growth of the mycobacteria. This is determined by observing the plate with the lowest drug concentration that has no visible colonies.

Agar_Dilution_Workflow Start Start Prepare_Drug_Agar Prepare this compound- Containing Agar Plates Start->Prepare_Drug_Agar Prepare_Inoculum Prepare Mycobacterium Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Spot Inoculum Dilutions onto Agar Plates Prepare_Drug_Agar->Inoculate_Plates Dilute_Inoculum Serially Dilute Inoculum Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plates Incubate Incubate at 37°C for 14-21 Days Inoculate_Plates->Incubate Read_Results Read MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the agar dilution MIC assay.

Conclusion

The determination of the MIC is a critical step in the preclinical evaluation of new antimicrobial agents. The protocols outlined in this application note provide robust and standardized methods for assessing the in vitro potency of this compound against Mycobacterium species. Adherence to these detailed procedures will ensure the generation of accurate and reproducible data, which is essential for the continued development of this promising class of antitubercular antibiotics.

References

Application Notes and Protocols: Mycoplanecin C for DNA Polymerase III Sliding Clamp (DnaN) Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecins are a class of cyclic depsipeptides that have garnered significant interest as potent antibacterial agents, particularly against Mycobacterium tuberculosis.[1][2][3] Their unique mechanism of action involves the inhibition of the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial DNA replication machinery.[1][3] The DnaN clamp is a ring-shaped protein that encircles DNA and tethers the DNA polymerase to the template, ensuring processive DNA synthesis.[4] By binding to DnaN, mycoplanecins disrupt this interaction, leading to the cessation of DNA replication and ultimately, bacterial cell death.[3][4] This novel target makes mycoplanecins promising candidates for the development of new antibiotics to combat drug-resistant bacterial infections.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of various mycoplanecins with DnaN and their antibacterial activity. This data is essential for designing experiments and understanding the potency of this class of compounds.

CompoundTargetAssayParameterValueOrganismReference
Mycoplanecin ADnaNMicroscale Thermophoresis (MST)KDNanomolar affinityE. coli[2][5]
Mycoplanecin EWhole CellMinimum Inhibitory Concentration (MIC)MIC83 ng/mLMycobacterium tuberculosis[1][2][5]
GriselimycinDnaN---Mycobacterium tuberculosis[1][2]
MethylgriselimycinDnaN---Mycobacterium tuberculosis[1]

Note: The binding affinity for Mycoplanecin A is described as being in the nanomolar range, and Mycoplanecin E demonstrates potent anti-tuberculosis activity, outcompeting griselimycin by approximately 24-fold.[1][2][5] These values provide a strong rationale for investigating Mycoplanecin C as a DnaN inhibitor.

Mechanism of Action of this compound

This compound is hypothesized to function similarly to other mycoplanecins by directly binding to the DnaN sliding clamp. This interaction likely occurs at a hydrophobic cleft on the DnaN protein that is crucial for its interaction with the DNA polymerase III α subunit. By occupying this binding site, this compound competitively inhibits the association of DNA polymerase III with the sliding clamp, thereby halting DNA replication.

Mycoplanecin_C_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound DNA_Polymerase_III DNA Polymerase III DnaN DnaN Sliding Clamp DNA_Polymerase_III->DnaN binds to DNA DNA Template DNA_Polymerase_III->DNA synthesizes new strand Inactive_Complex DnaN-Mycoplanecin C Complex DNA_Polymerase_III->Inactive_Complex cannot bind DnaN->DNA encircles Mycoplanecin_C This compound Mycoplanecin_C->DnaN binds to Replication_Halt DNA Replication Halted Inactive_Complex->Replication_Halt leads to

Caption: Mechanism of DnaN inhibition by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against Mycobacterium tuberculosis using the microplate Alamar Blue assay (MABA).

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.

  • Prepare a bacterial inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculate each well containing the this compound dilutions with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.

In Vitro DnaN Binding Assay using Microscale Thermophoresis (MST)

This protocol describes the use of MST to quantify the binding affinity of this compound to purified DnaN protein.

Materials:

  • Purified recombinant DnaN protein

  • Fluorescent labeling kit (e.g., NHS-RED)

  • This compound

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument and capillaries

Procedure:

  • Label the purified DnaN protein with a fluorescent dye according to the manufacturer's instructions.

  • Prepare a series of dilutions of this compound in the assay buffer.

  • Mix the labeled DnaN protein (at a constant concentration) with each dilution of this compound.

  • Incubate the mixtures for a sufficient time to reach binding equilibrium.

  • Load the samples into MST capillaries.

  • Measure the thermophoretic movement of the labeled DnaN in the presence of varying concentrations of this compound using an MST instrument.

  • Analyze the data to determine the dissociation constant (KD), which reflects the binding affinity.

Protein-Ligand Co-crystallization for Structural Studies

This protocol provides a general workflow for obtaining co-crystals of DnaN with this compound for X-ray diffraction analysis.

Materials:

  • Highly purified DnaN protein

  • This compound

  • Crystallization screens and reagents

  • Crystallization plates (e.g., sitting or hanging drop)

Procedure:

  • Concentrate the purified DnaN protein to a suitable concentration (e.g., 5-10 mg/mL).

  • Prepare a complex of DnaN and this compound by incubating the protein with a molar excess of the compound.

  • Set up crystallization trials using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Mix a small volume of the DnaN-Mycoplanecin C complex with an equal volume of the crystallization solution in the drop.

  • Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

  • Once crystals are obtained, they can be cryo-protected and used for X-ray diffraction data collection to determine the three-dimensional structure of the complex.

Experimental Workflow for DnaN Inhibitor Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a potential DnaN inhibitor like this compound.

DnaN_Inhibitor_Workflow Start Start: Identify Potential DnaN Inhibitor (this compound) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Binding_Assay In Vitro Binding Assay (e.g., MST) MIC->Binding_Assay If active Structural_Studies Structural Studies (Co-crystallization) Binding_Assay->Structural_Studies If binds Mechanism_Validation Mechanism of Action Validation in Cells Structural_Studies->Mechanism_Validation To understand interaction Lead_Optimization Lead Optimization Mechanism_Validation->Lead_Optimization If mechanism confirmed End End: Candidate for Preclinical Development Lead_Optimization->End

Caption: A general experimental workflow for characterizing DnaN inhibitors.

Conclusion

This compound represents a promising lead compound for the development of novel antibiotics targeting the DNA polymerase III sliding clamp. The protocols and data presented in these application notes provide a framework for researchers to investigate its mechanism of action and antibacterial properties further. The unique mode of action of mycoplanecins offers a potential solution to the growing challenge of antibiotic resistance.[3]

References

Application Notes and Protocols for Mycoplanecin C in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin C is a cyclic peptide antibiotic belonging to the mycoplanecin family, which are natural products derived from actinomycetes. These compounds have garnered significant interest due to their potent biological activities, particularly against mycobacterial pathogens. The primary mechanism of action for mycoplanecins is the inhibition of the bacterial DNA polymerase III sliding clamp (DnaN), a critical component of the DNA replication machinery.[1] This disruption of DNA replication ultimately leads to bacterial cell death.[1] This document provides detailed protocols for the preparation of this compound solutions and their application in cell culture-based assays.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueReference
Molecular Weight ~1183.52 g/mol (based on Mycoplanecin A)[2]
Appearance Crystalline solid[3]
Solubility - DMSO: Soluble (enabling stock solutions of at least 10 mM). - Methanol & Acetonitrile: Soluble. - Water, Benzene, Hexane: Insoluble.
Storage of Powder Store at -20°C for long-term stability (≥4 years).[3]
Storage of Stock Solutions Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[4]

Preparation of this compound Stock Solutions

The following protocol outlines the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

Protocol:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 1.18 mg of this compound (assuming a molecular weight of 1183.52 g/mol ).

  • Solubilization: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Note on Solvent Choice: While this compound is also soluble in methanol and acetonitrile, DMSO is the recommended solvent for preparing stock solutions for most cell culture applications due to its miscibility with aqueous culture media and its common use as a vehicle in biological assays.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a general method for determining the cytotoxic effects of this compound on a given cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells) and recovery.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of this compound from the 10 mM stock solution in complete culture medium. A common approach is to perform serial dilutions to achieve final concentrations ranging from nanomolar to micromolar levels.

    • Ensure the final concentration of DMSO in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.[5] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals. The solution should turn purple.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Quantitative Data Summary

The following table summarizes the reported biological activity of Mycoplanecin and its derivatives. Note that specific IC50 values for this compound are not widely available in the public domain; the data presented here are for related compounds and serve as a guide for determining appropriate concentration ranges for experiments.

CompoundOrganism/Cell LineAssayValueReference
Mycoplanecin E Mycobacterium tuberculosis H37RaMIC83 ng/mL[6]
Mycoplanecins (general) Mycobacterium smegmatisMIC0.0625 - 0.5 µg/mL
Mycoplanecin A M. smegmatis DnaNDissociation Constant (KD)95.4 ± 58.0 nM
Mycoplanecin B M. smegmatis DnaNDissociation Constant (KD)24.4 ± 11.9 nM

Visualizations

This compound Mechanism of Action: Inhibition of Bacterial DNA Replication

The following diagram illustrates the mechanism of action of this compound, which involves the targeting of the DnaN sliding clamp, a key component of the bacterial DNA replisome.

Mycoplanecin_C_Mechanism cluster_replication_fork Bacterial DNA Replication Fork DNA_Polymerase DNA Polymerase III DnaN DnaN Sliding Clamp DNA_Polymerase->DnaN binds to Replication_Stalled DNA Replication Stalled DNA_Polymerase->Replication_Stalled dissociates DNA_Template DNA Template DnaN->DNA_Template encircles Mycoplanecin_C This compound Mycoplanecin_C->DnaN Inhibits Cell_Death Bacterial Cell Death Replication_Stalled->Cell_Death

Caption: this compound inhibits bacterial DNA replication by targeting the DnaN sliding clamp.

Experimental Workflow for Determining this compound IC50

The following diagram outlines the key steps in a typical cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

IC50_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Treatment Treat with Serial Dilutions of this compound Incubation1->Treatment Incubation2 Incubate for Exposure Time (24-72h) Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 3-4h MTT_Addition->Incubation3 Solubilization Add Solubilization Solution Incubation3->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis Calculate % Viability and Determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

References

Application Notes and Protocols: Synergistic Evaluation of Mycoplanecin C with First-Line Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. Mycoplanecin C, a potent antibiotic targeting the DNA polymerase III sliding clamp (DnaN), represents a promising candidate for anti-tubercular therapy due to its novel mechanism of action.[1][2][3][4] Inhibition of DnaN disrupts DNA replication, leading to genotoxic stress and the induction of the SOS DNA damage response pathway in mycobacteria.[2] This application note provides a framework for evaluating the synergistic potential of this compound in combination with first-line anti-tuberculosis drugs: Isoniazid (INH), Rifampicin (RIF), and Ethambutol (EMB).

While direct experimental synergy data for this compound in combination with these drugs is not yet publicly available, this document presents hypothetical data based on the observed interactions of other DnaN inhibitors, such as Griselimycin, which has demonstrated an additive effect with Isoniazid.[5] The provided protocols and data tables serve as a comprehensive guide for researchers to conduct their own synergy studies.

Mechanism of Action & Rationale for Combination Therapy

  • This compound: Inhibits the β-clamp protein DnaN, a crucial component of the bacterial replisome. This stalls DNA replication, leading to single-stranded DNA accumulation, which in turn activates the SOS response pathway.[1][2][6]

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase KatG. The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[7][8]

  • Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thus blocking transcription.

  • Ethambutol (EMB): Inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.

The distinct mechanisms of action of this compound and the first-line anti-TB drugs provide a strong rationale for investigating their potential synergistic or additive effects. Combining a DNA replication inhibitor with cell wall synthesis inhibitors or a transcription inhibitor could lead to enhanced bactericidal activity and a lower propensity for the development of drug resistance. A notable example of synergy between a cell wall inhibitor and a drug targeting a transcriptional repressor is the combination of Ethambutol and Isoniazid, where Ethambutol enhances the mycobactericidal effect of Isoniazid by inducing the repression of the inhA gene.[9][10]

Data Presentation: Hypothetical Synergy Data

The following tables present hypothetical quantitative data for the synergistic interaction between this compound and first-line anti-TB drugs. These values are for illustrative purposes to guide experimental design and data analysis. The Fractional Inhibitory Concentration Index (FICI) is used to define the nature of the interaction: ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.[4][11][12]

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Isoniazid (INH) against M. tuberculosis H37Rv.

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC of Drug AFIC of Drug BFICI (FIC A + FIC B)Interpretation
This compound (A)0.080.040.5
Isoniazid (B)0.10.0250.250.75Additive

Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Rifampicin (RIF) against M. tuberculosis H37Rv.

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC of Drug AFIC of Drug BFICI (FIC A + FIC B)Interpretation
This compound (A)0.080.020.25
Rifampicin (B)0.050.01250.250.5Synergy

Table 3: Hypothetical Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Ethambutol (EMB) against M. tuberculosis H37Rv.

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC of Drug AFIC of Drug BFICI (FIC A + FIC B)Interpretation
This compound (A)0.080.040.5
Ethambutol (B)2.51.250.51.0Additive

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol outlines the determination of synergistic interactions between this compound and other anti-TB drugs using the checkerboard method in a 96-well plate format.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound

  • Isoniazid, Rifampicin, Ethambutol

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Prepare Drug Dilutions:

    • Prepare stock solutions of each drug in an appropriate solvent (e.g., DMSO) at a concentration 100x the highest concentration to be tested.

    • In a 96-well plate (the "drug plate"), perform serial two-fold dilutions of this compound along the y-axis (e.g., rows A-G) in 7H9 broth.

    • Perform serial two-fold dilutions of the combination drug (INH, RIF, or EMB) along the x-axis (e.g., columns 1-10) in 7H9 broth.

    • The final volume in each well of the drug plate should be 50 µL. Row H and column 11 should contain drug-free broth for controls. Column 12 can be used for a sterility control (broth only).

  • Prepare Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Assay Plate:

    • Transfer 50 µL of the diluted drug solutions from the "drug plate" to a new sterile 96-well plate (the "assay plate").

    • Add 50 µL of the bacterial inoculum to each well of the assay plate, except for the sterility control wells.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plate with a breathable membrane or in a way that prevents evaporation but allows for gas exchange.

    • Incubate the plate at 37°C for 7 days.

  • Determine MIC and FIC:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of the drug that prevents this color change.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FICI: FICI = FIC of this compound + FIC of the combination drug.

Protocol 2: Time-Kill Curve Assay for Synergy

This protocol determines the bactericidal or bacteriostatic effect of drug combinations over time.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

  • This compound

  • Isoniazid, Rifampicin, or Ethambutol

  • Sterile culture tubes or flasks

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

  • Incubator (37°C)

  • Shaker incubator (optional)

Procedure:

  • Prepare Cultures:

    • Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.

    • Dilute the culture to a starting inoculum of approximately 1 x 10^6 CFU/mL in several flasks.

  • Add Drugs:

    • To the flasks, add the drugs at the desired concentrations (e.g., 1x MIC, 2x MIC) alone and in combination. Include a drug-free growth control.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C, with shaking if desired.

    • At various time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw an aliquot from each flask.

  • Determine Viable Counts:

    • Perform serial ten-fold dilutions of each aliquot in PBS with Tween 80.

    • Plate 100 µL of the appropriate dilutions onto 7H10 or 7H11 agar plates in triplicate.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point. An additive effect is a < 2-log10 but > 1-log10 decrease, while indifference is a < 1-log10 change. Antagonism is a > 1-log10 increase in CFU/mL compared to the most active single agent.

Visualizations

Signaling Pathway

MycoplanecinC_Pathway cluster_replication DNA Replication Fork cluster_downstream Downstream Effects DnaN DnaN (β-clamp) DNA_Pol_III DNA Polymerase III DnaN->DNA_Pol_III Tethers polymerase to DNA Replication_Stall Replication Fork Stall ssDNA Single-Stranded DNA MycoplanecinC This compound MycoplanecinC->DnaN Inhibits ssDNA_Accumulation ssDNA Accumulation Replication_Stall->ssDNA_Accumulation RecA_Activation RecA Activation ssDNA_Accumulation->RecA_Activation LexA_Cleavage LexA Self-Cleavage RecA_Activation->LexA_Cleavage SOS_Response SOS Response Genes (recA, dnaE2, etc.) LexA_Cleavage->SOS_Response De-repression Cell_Cycle_Arrest Cell Cycle Arrest SOS_Response->Cell_Cycle_Arrest DNA_Repair Error-Prone DNA Repair SOS_Response->DNA_Repair Apoptosis Cell Death Cell_Cycle_Arrest->Apoptosis Prolonged arrest DNA_Repair->Apoptosis If damage is irreparable

Caption: Mechanism of action of this compound and its downstream effects.

Experimental Workflow

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Grow M. tuberculosis to mid-log phase start->culture drug_prep Prepare serial dilutions of this compound and combination drug culture->drug_prep inoculum_prep Prepare bacterial inoculum (5 x 10^5 CFU/mL) culture->inoculum_prep combine Combine drugs and inoculum in 96-well plate drug_prep->combine inoculum_prep->combine incubate Incubate at 37°C for 7 days combine->incubate resazurin Add Resazurin incubate->resazurin incubate2 Incubate for 24-48 hours resazurin->incubate2 read Read results (Blue = No Growth, Pink = Growth) incubate2->read calculate Determine MICs and calculate FIC Index (FICI) read->calculate interpret Interpret results: Synergy, Additive, or Antagonism calculate->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Logical Relationship

Logical_Relationship cluster_partners Combination Partners MycoplanecinC This compound (DNA Replication Inhibitor) Synergy Potential for Enhanced Efficacy MycoplanecinC->Synergy INH Isoniazid (Mycolic Acid Synthesis Inhibitor) INH->Synergy RIF Rifampicin (Transcription Inhibitor) RIF->Synergy EMB Ethambutol (Arabinogalactan Synthesis Inhibitor) EMB->Synergy ReducedResistance Potential to Reduce Drug Resistance Synergy->ReducedResistance May lead to

Caption: Rationale for combining this compound with first-line anti-TB drugs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Mycoplanecin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in the isolation and purification of natural products and antibiotics.

Introduction: Mycoplanecins are a group of cyclic peptide antibiotics produced by the actinomycete Actinoplanes awajinensis subsp. mycoplanecinus.[1][2] These compounds have garnered significant interest due to their potent antimycobacterial activity, particularly against Mycobacterium tuberculosis.[3] Mycoplanecin C, as a member of this family, requires a robust purification strategy to enable detailed structural elucidation, bioactivity studies, and further development. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is an indispensable tool for achieving the high purity required for these applications. This document provides a detailed protocol for the purification of this compound using a preparative reversed-phase HPLC (RP-HPLC) method, based on established procedures for related mycoplanecins and other peptide antibiotics.[2][4]

Physicochemical Properties of Mycoplanecins

Understanding the physicochemical characteristics of mycoplanecins is crucial for developing an effective purification strategy. The data below is summarized for the mycoplanecin family.

PropertyValue / DescriptionReference
Compound ClassCyclic Peptide Antibiotic[2][5]
Producing OrganismActinoplanes awajinensis subsp. mycoplanecinus[1]
Molecular WeightApprox. 1183.52 g/mol
Key Structural FeaturesContains unusual amino acids such as N-methyl-L-valine, N-methyl-D-leucine, and for Mycoplanecin A, ethyl-L-proline.[5]
Biological ActivityPotent activity against mycobacteria, including Mycobacterium tuberculosis.[3]

Experimental Workflow

The overall process for isolating this compound involves several stages, from cultivation of the producing organism to the final high-purity product obtained via HPLC.

G cluster_0 Upstream Processing cluster_1 Downstream Extraction & Pre-purification cluster_2 Final Purification A Fermentation of Actinoplanes awajinensis B Harvest Culture Broth (Filtrate and Mycelium) A->B C Organic Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract Concentration C->D E Silica Gel Column Chromatography D->E F Semi-purified Mycoplanecin Complex E->F G Preparative RP-HPLC F->G H Fraction Collection (this compound Peak) G->H I Solvent Evaporation & Lyophilization H->I J High-Purity This compound I->J

Caption: Overall workflow for the purification of this compound.

Detailed Experimental Protocols

This section outlines the step-by-step methodology for the purification of this compound.

Sample Preparation: Extraction and Pre-purification

This protocol is adapted from the general procedure for isolating the mycoplanecin complex.[2]

Reagents and Materials:

  • Fermentation broth of Actinoplanes awajinensis subsp. mycoplanecinus

  • Ethyl Acetate (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane, Chloroform, Methanol (for silica gel chromatography mobile phase)

  • Rotary Evaporator

  • Chromatography column

Protocol:

  • Extraction: Extract the culture filtrate and mycelium from the fermentation broth with an equal volume of ethyl acetate. Repeat the extraction three times to ensure maximum recovery.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract in vacuo using a rotary evaporator to obtain the crude mycoplanecin complex.

  • Silica Gel Chromatography:

    • Prepare a silica gel column equilibrated with hexane.

    • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane-chloroform followed by chloroform-methanol.

    • Collect fractions and analyze them using thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the mycoplanecin complex.

  • Pooling: Pool the fractions containing the target compounds and concentrate them to dryness. This semi-purified material is now ready for HPLC purification.

High-Performance Liquid Chromatography (HPLC) Purification

This protocol utilizes a reversed-phase C18 column, which has been shown to be effective for the separation of Mycoplanecin A.[2]

Equipment and Consumables:

  • Preparative HPLC system with gradient capability and a UV detector.

  • Preparative C18 column (e.g., Prep PAK-500/C18, or equivalent; typical dimensions: 250 x 20 mm, 5-10 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • HPLC-grade Trifluoroacetic Acid (TFA).

  • 0.22 µm syringe filters.

  • Fraction collector.

HPLC Parameters:

ParameterRecommended Setting
Column Preparative Reversed-Phase C18 (e.g., 250 x 20 mm, 5 µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 30-70% B over 40 minutes
Flow Rate 10.0 mL/min
Detection UV at 210 nm[6]
Injection Volume 500 - 2000 µL (dependent on concentration and column capacity)
Column Temperature Ambient (or controlled at 25 °C)

Protocol:

  • Sample Solubilization: Dissolve the semi-purified mycoplanecin complex in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of 10-20 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Injection and Separation: Inject the filtered sample onto the column and begin the gradient elution program.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the distinct peaks. This compound should elute as a well-resolved peak.

  • Post-Purification Processing:

    • Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction.

    • Pool the fractions containing high-purity this compound.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid powder.

Data Presentation

The following table is a template for summarizing the purification results. The data presented are hypothetical and for illustrative purposes only.

Peak IDRetention Time (min)Peak Area (mAU*s)Purity (%)Yield (mg)
Impurity 112.515,400--
This compound 18.2 125,600 >98% 8.5
Impurity 221.98,900--
Mycoplanecin A24.598,200--

System Visualization

A logical diagram of the HPLC system components is useful for understanding the fluidic path and system setup.

G cluster_0 HPLC System A Mobile Phase A (H2O + 0.1% TFA) Degasser Degasser A->Degasser B Mobile Phase B (ACN + 0.1% TFA) B->Degasser Pump Pump Degasser->Pump Injector Injector Pump->Injector Gradient Mixing Column C18 Column Injector->Column Sample Loop Detector UV Detector Column->Detector Collector Fraction Collector Detector->Collector Waste Waste Detector->Waste

Caption: Logical diagram of the preparative HPLC system.

Disclaimer: This application note provides a generalized protocol. Optimization of the gradient, flow rate, and sample loading may be necessary to achieve the best separation for specific batches of the mycoplanecin complex.

References

Application Notes and Protocols for Cell-Based Mycoplanecin C Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin C belongs to a class of potent anti-tuberculosis antibiotics that exhibit a novel mechanism of action, distinct from many currently used drugs for treating tuberculosis (TB).[1] This makes it a promising candidate for combating multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of TB. This compound exerts its antimicrobial effect by targeting the DNA polymerase III sliding clamp, DnaN, a critical component of the bacterial DNA replication machinery.[1] Inhibition of DnaN disrupts DNA replication, ultimately leading to bacterial cell death. The development of robust and efficient cell-based assays is crucial for the screening and identification of new antimicrobial agents like this compound. This document provides detailed application notes and protocols for establishing a comprehensive cell-based screening workflow for this compound and its analogs.

Principle of the Cell-Based Assay

The primary cell-based assay for screening this compound is a whole-cell growth inhibition assay using Mycobacterium tuberculosis or a suitable surrogate strain. This assay directly measures the ability of the compound to inhibit bacterial growth. A widely used and validated method for this purpose is the Resazurin Microtiter Assay (REMA) .[2][3][4] Resazurin, a blue-colored, non-fluorescent and cell-permeable dye, is reduced by metabolically active cells to the pink-colored, fluorescent resorufin. The color change, which can be quantified using a spectrophotometer or fluorometer, serves as an indicator of cell viability. A decrease in the conversion of resazurin to resorufin in the presence of a test compound indicates inhibition of bacterial growth.

For a more high-throughput and sensitive approach, a Luciferase Reporter Phage (LRP) assay can be employed.[5][6][7][8] This assay utilizes a mycobacteriophage engineered to express a luciferase gene. Upon infection of viable Mtb cells, the luciferase gene is expressed, and in the presence of its substrate (e.g., luciferin), light is produced. The amount of light generated is proportional to the number of viable bacteria. A reduction in the luminescent signal in the presence of a test compound signifies its bactericidal or bacteriostatic activity.

To assess the selectivity of the compounds, a cytotoxicity assay using a mammalian cell line (e.g., Vero cells) is performed in parallel. The MTT assay is a common method for this purpose, where the yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.[9][10][11] The amount of formazan produced is proportional to the number of viable cells. Low cytotoxicity against mammalian cells is a critical parameter for a promising drug candidate.

Signaling Pathway of the Target: DnaN in Mycobacterium tuberculosis

This compound targets the DNA polymerase III sliding clamp (DnaN), a crucial protein in bacterial DNA replication. DnaN forms a ring-shaped dimer that encircles the DNA, acting as a processivity factor for the DNA polymerase III holoenzyme. This ensures that the polymerase remains associated with the DNA template, allowing for efficient and processive DNA synthesis. The inhibition of DnaN by this compound stalls the replication fork, leading to the cessation of DNA synthesis and ultimately, bacterial death.

Recent studies have also highlighted the role of mycobacterial DNA in activating host innate immune responses. Through the ESX-1 secretion system, M. tuberculosis can cause limited permeabilization of the phagosomal membrane, allowing bacterial DNA to access cytosolic DNA sensors such as cGAS (cyclic GMP-AMP synthase).[12][13][14] This triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons (IFN-β).[12][13][14] While this is a host response, understanding the interplay between bacterial DNA replication and host sensing pathways can provide further insights into the overall effect of DnaN inhibitors.

DnaN_Signaling_Pathway cluster_replication Bacterial DNA Replication DNA_Template DNA Template DnaA DnaA (Initiator protein) oriC oriC (Origin of Replication) DnaA->oriC Binds to DnaB DnaB (Helicase) oriC->DnaB Recruits DnaG DnaG (Primase) DnaB->DnaG Recruits RNA_Primer RNA Primer DnaG->RNA_Primer Synthesizes DnaN_Clamp DnaN (Sliding Clamp) RNA_Primer->DnaN_Clamp at primer-template junction DNA_Pol_III DNA Polymerase III DnaN_Clamp->DNA_Pol_III Tethers Clamp_Loader Clamp Loader (DnaX complex) Clamp_Loader->DnaN_Clamp Loads onto DNA Replication_Fork Replication Fork Progression DNA_Pol_III->Replication_Fork Elongates DNA Mycoplanecin_C This compound Mycoplanecin_C->DnaN_Clamp Inhibits

Figure 1: Simplified diagram of the role of DnaN in Mycobacterium tuberculosis DNA replication and its inhibition by this compound.

Experimental Protocols

Resazurin Microtiter Assay (REMA) for M. tuberculosis

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other suitable strain)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • 96-well flat-bottom microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., Rifampicin)

  • Negative control (medium with DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis in 7H9 broth until mid-log phase (OD600 of 0.4-0.6).

    • Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in fresh 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound at 2X the highest desired concentration to the first well of a row and perform serial 2-fold dilutions across the plate.

    • The final volume in each well should be 100 µL after dilution.

    • Include wells for a positive control (e.g., Rifampicin) and a negative control (DMSO, at the same concentration as the test compounds).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plates with a breathable membrane or in a plastic bag to prevent evaporation and contamination.

  • Incubation:

    • Incubate the plates at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • After incubation, add 30 µL of the 0.02% resazurin solution to each well.

    • Re-incubate the plates at 37°C for 16-24 hours.

    • Visually assess the color change. A blue color indicates inhibition, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

    • For quantitative results, measure the absorbance at 570 nm and 600 nm or fluorescence at an excitation of 560 nm and emission of 590 nm.

Luciferase Reporter Phage (LRP) Assay for M. tuberculosis

This protocol provides a more rapid method for assessing the viability of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other suitable strain)

  • Luciferase reporter phage (e.g., phAE40)

  • Middlebrook 7H9 broth with supplements

  • Luciferase assay reagent (containing luciferin)

  • 96-well white, opaque microtiter plates

  • Test compounds

  • Luminometer

Procedure:

  • Bacterial Culture and Compound Treatment:

    • Prepare bacterial inoculum and set up serial dilutions of test compounds in a 96-well plate as described in the REMA protocol.

    • Add the bacterial inoculum to the wells.

    • Incubate the plate at 37°C for 48-72 hours.

  • Phage Infection:

    • Add a pre-titered amount of the luciferase reporter phage to each well.

    • Incubate the plate at 37°C for 4-6 hours to allow for phage infection and luciferase expression.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the relative light units (RLU) of the compound-treated wells to the RLU of the no-drug control wells.

    • The MIC can be determined as the concentration of the compound that causes a significant reduction (e.g., ≥90%) in luminescence.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the toxicity of compounds against a mammalian cell line.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom microtiter plates

  • Test compounds

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with Vero cells at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete DMEM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include wells with cells and medium only (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • The CC50 (50% cytotoxic concentration) can be determined by plotting the cell viability against the compound concentration.

Data Presentation

Quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Antimicrobial Activity of this compound Analogs against M. tuberculosis

Compound IDMIC (µg/mL) - REMAMIC (µg/mL) - LRP Assay
This compound0.050.04
Analog A0.10.08
Analog B>10>10
Rifampicin0.10.09

Table 2: Cytotoxicity and Selectivity Index of this compound Analogs

Compound IDCC50 (µg/mL) - Vero CellsSelectivity Index (SI = CC50/MIC)
This compound>50>1000
Analog A25250
Analog B>50-
Doxorubicin0.5-

High-Throughput Screening Workflow

For screening large compound libraries, an automated high-throughput screening (HTS) workflow is essential.

HTS_Workflow Compound_Library Compound Library (e.g., 384-well plates) Plate_Replication Plate Replication & Dilution (Acoustic Dispensing/Liquid Handler) Compound_Library->Plate_Replication Primary_Screen Primary Screen (e.g., REMA at single concentration) Plate_Replication->Primary_Screen Data_Analysis_1 Data Analysis (Hit Identification) Primary_Screen->Data_Analysis_1 Hit_Confirmation Hit Confirmation (Re-testing of primary hits) Data_Analysis_1->Hit_Confirmation Dose_Response Dose-Response Assay (MIC Determination) Hit_Confirmation->Dose_Response Cytotoxicity_ Assay Cytotoxicity_ Assay Dose_Response->Cytotoxicity_ Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Data_Analysis_2 Data Analysis (Selectivity Index Calculation) Cytotoxicity_Assay->Data_Analysis_2 Lead_Compounds Lead Compounds for Further Development Data_Analysis_2->Lead_Compounds

Figure 2: High-throughput screening workflow for this compound analogs.

Conclusion

The provided application notes and protocols describe a comprehensive workflow for the cell-based screening of this compound and its analogs. By combining a robust primary screening assay against M. tuberculosis with a secondary cytotoxicity assay, researchers can efficiently identify potent and selective antimicrobial compounds. The detailed protocols for the REMA, LRP, and MTT assays, along with the data presentation guidelines and HTS workflow, provide a solid foundation for drug discovery efforts targeting this novel anti-TB compound class.

References

Mycoplanecin C: A Chemical Probe for Elucidating DNA Replication Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin C is a potent antibiotic that has emerged as a valuable chemical probe for the intricate study of DNA replication. Its high specificity for a key component of the replication machinery in certain bacteria makes it an excellent tool for dissecting the molecular mechanisms that govern genome duplication. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate DNA replication, catering to researchers in molecular biology, drug development, and related fields.

This compound's primary target is the DNA polymerase III sliding clamp, DnaN, a ring-shaped protein crucial for the processivity of the replicative polymerase in bacteria[1][2][3][4]. By inhibiting DnaN, this compound effectively stalls DNA replication, leading to the activation of cellular stress responses, such as the SOS response, and ultimately, bacterial cell death[5]. Its targeted mechanism of action provides a unique opportunity to study the consequences of replication fork stalling and the subsequent cellular repair pathways.

Mechanism of Action: Targeting the DNA Sliding Clamp

This compound functions by binding with high affinity to the DnaN sliding clamp[1][3][4]. This interaction prevents the clamp from effectively tethering the DNA polymerase III core to the DNA template. The loss of this crucial interaction dramatically reduces the processivity of the polymerase, leading to the dissociation of the replication machinery and the stalling of replication forks. This targeted disruption of the replisome makes this compound a precise tool for inducing replication stress and studying its downstream consequences.

cluster_0 Bacterial DNA Replication Fork cluster_1 Inhibition by this compound DNA_Polymerase_III DNA Polymerase III Core DnaN_Sliding_Clamp DnaN Sliding Clamp DNA_Polymerase_III->DnaN_Sliding_Clamp tethers DNA_Template DNA Template DNA_Polymerase_III->DNA_Template synthesizes new strand Stalled_Fork Stalled Replication Fork DNA_Polymerase_III->Stalled_Fork dissociates from DNA DnaN_Sliding_Clamp->DNA_Template encircles Inactive_Complex Inactive DnaN-Mycoplanecin C Complex Mycoplanecin_C This compound Mycoplanecin_C->DnaN_Sliding_Clamp binds to Inactive_Complex->DNA_Polymerase_III prevents tethering Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, dNTPs, ATP, Template, DnaN, Clamp Loader, this compound) Start->Prepare_Reaction_Mix Pre_incubation Pre-incubate at 37°C (5 min) Prepare_Reaction_Mix->Pre_incubation Add_Pol_III Add DNA Polymerase III Core Pre_incubation->Add_Pol_III Time_Course Incubate and take aliquots at time points Add_Pol_III->Time_Course Quench_Reaction Quench with Stop Solution Time_Course->Quench_Reaction Spot_on_Filter Spot on DE81 Filter Paper Quench_Reaction->Spot_on_Filter Wash_Filters Wash Filters Spot_on_Filter->Wash_Filters Scintillation_Counting Scintillation Counting Wash_Filters->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50) Scintillation_Counting->Data_Analysis End End Data_Analysis->End Start Start Cell_Culture Culture Cells Start->Cell_Culture Treat_with_Mycoplanecin_C Treat with this compound Cell_Culture->Treat_with_Mycoplanecin_C Pulse_Label_CldU Pulse Label with CldU Treat_with_Mycoplanecin_C->Pulse_Label_CldU Wash_1 Wash Pulse_Label_CldU->Wash_1 Pulse_Label_IdU Pulse Label with IdU Wash_1->Pulse_Label_IdU Harvest_and_Lyse Harvest and Lyse Cells Pulse_Label_IdU->Harvest_and_Lyse Spread_DNA Spread DNA on Slide Harvest_and_Lyse->Spread_DNA Fix_and_Denature Fix and Denature DNA Spread_DNA->Fix_and_Denature Immunostain Immunostain for CldU and IdU Fix_and_Denature->Immunostain Image_Fibers Image DNA Fibers Immunostain->Image_Fibers Analyze_Data Analyze Fork Speed and Origin Firing Image_Fibers->Analyze_Data End End Analyze_Data->End Mycoplanecin_C This compound DnaN DnaN Mycoplanecin_C->DnaN inhibits Replication_Fork_Stalling Replication Fork Stalling DnaN->Replication_Fork_Stalling leads to ssDNA_Accumulation ssDNA Accumulation Replication_Fork_Stalling->ssDNA_Accumulation generates RecA_Activation RecA Activation (RecA*) ssDNA_Accumulation->RecA_Activation activates LexA_Cleavage LexA Cleavage RecA_Activation->LexA_Cleavage promotes SOS_Genes SOS Gene Expression (DNA Repair, Cell Cycle Arrest) LexA_Cleavage->SOS_Genes de-represses

References

Application Notes and Protocols for Testing Mycoplanecin C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin C is a natural product with potent antimycobacterial properties.[1] Its mechanism of action involves the inhibition of the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial DNA replication machinery.[2][3][4] While its efficacy against Mycobacterium tuberculosis is well-documented, a thorough understanding of its cytotoxic potential in mammalian cells is crucial for its development as a therapeutic agent.[5][6] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays.

Data Presentation

The following tables summarize hypothetical quantitative data for the cytotoxicity of this compound against various mammalian cell lines. This data is for illustrative purposes to demonstrate the presentation of experimental results.

Table 1: IC₅₀ Values of this compound in Various Cell Lines after 48-hour exposure

Cell LineCell TypeIC₅₀ (µM)
HepG2Human Hepatocellular Carcinoma> 100
A549Human Lung Carcinoma> 100
HEK293Human Embryonic Kidney> 100
JurkatHuman T-cell Leukemia75.4
THP-1Human Monocytic Leukemia82.1

Table 2: Lactate Dehydrogenase (LDH) Release Upon Treatment with this compound for 24 hours

Cell LineThis compound Concentration (µM)% Cytotoxicity (LDH Release)
HepG2505.2 ± 1.1
1008.9 ± 2.3
A549504.8 ± 0.9
1007.5 ± 1.8

Table 3: Caspase-3 Activation in Jurkat Cells Treated with this compound for 24 hours

This compound Concentration (µM)Fold Increase in Caspase-3 Activity
101.2 ± 0.2
502.5 ± 0.4
1004.1 ± 0.6

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7][8]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, A549, Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[9]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[5][7]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][9]

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][10]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Membrane Integrity Assessment using LDH Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[11][12]

Materials:

  • This compound

  • Mammalian cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available kits provide necessary reagents)[11][13]

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]

  • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[6][13]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[6][13]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[6][13]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[6][13]

  • Add 50 µL of the stop solution provided in the kit to each well.[6][13]

  • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.

Apoptosis Detection using Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • This compound

  • Apoptosis-sensitive cell line (e.g., Jurkat)

  • Complete cell culture medium

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • 96-well plates

Protocol:

  • Seed 1-2 x 10⁶ cells per well in a 6-well plate and treat with this compound for the desired time.

  • Induce apoptosis in a positive control group using a known inducer (e.g., staurosporine).

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, cold microcentrifuge tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-200 µg of protein from each sample to separate wells and adjust the volume to 50 µL with cell lysis buffer.

  • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.

  • Add 5 µL of the 4 mM DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 400-405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Culture Mammalian Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat Cells with this compound Seeding->Treatment Mycoplanecin_C Prepare this compound Dilutions Mycoplanecin_C->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Caspase3_Assay Caspase-3 Assay (Apoptosis) Treatment->Caspase3_Assay Readout Measure Absorbance/ Luminescence MTT_Assay->Readout LDH_Assay->Readout Caspase3_Assay->Readout Calculation Calculate IC50/ % Cytotoxicity/ Fold Increase Readout->Calculation

Caption: Experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Signaling_Pathway Mycoplanecin_C This compound Cellular_Stress Cellular Stress Mycoplanecin_C->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Troubleshooting & Optimization

Improving Mycoplanecin C solubility for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mycoplanecin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in biological assays, with a specific focus on its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many cyclic peptides, has low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first dissolve the compound in an organic solvent and then dilute it into your aqueous assay medium.

Troubleshooting Steps:

  • Initial Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for initial dissolution.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock. Ensure the compound is fully dissolved by gentle vortexing or brief sonication.

  • Working Solution Preparation: Serially dilute the DMSO stock solution into your final assay medium (e.g., Middlebrook 7H9 broth for Mycobacterium tuberculosis). It is crucial to maintain a low final concentration of the organic solvent to avoid toxicity to the cells. For assays with M. tuberculosis, a final DMSO concentration of 1% is well-tolerated and has been used in studies with Mycoplanecins.[1][2]

Q2: I am observing precipitation when I add my this compound stock solution to the aqueous medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This "carry-over" effect can be minimized by following these steps:

Troubleshooting Steps:

  • Lower the Final Concentration: If possible, lower the final concentration of this compound in your assay.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Vortexing During Dilution: Add the DMSO stock to the aqueous medium while gently vortexing to ensure rapid and uniform mixing.

  • Consider Alternative Solvents: If DMSO proves problematic, other polar aprotic solvents like dimethylformamide (DMF) could be tested, though their compatibility with the specific biological assay must be verified.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. For Mycobacterium tuberculosis, a final concentration of 1% DMSO is generally considered safe and has been used for testing Mycoplanecins.[1][2] For other cell types, it is recommended to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect cell viability or the experimental readout. As a general guideline, keeping the final DMSO concentration at or below 0.5% is advisable for most mammalian cell lines.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Quantitative Data Summary

ParameterValueSolvent/MediumSource
Recommended Final DMSO Concentration for in vitro assays against M. tuberculosis 1%7H9 medium (10% OADC), no glycerol or Tween80[1][2]
Minimum Inhibitory Concentration (MIC) of Mycoplanecin E against M. tuberculosis 83 ng/mLNot specified, likely with 1% DMSO[2][3]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis using Broth Microdilution

This protocol is based on established methods for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Sterile 96-well microplates

  • Sterile polypropylene tubes

  • Incubator at 37°C

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in 100% sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM). Ensure complete dissolution.

  • Preparation of this compound Working Solutions:

    • Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a separate 96-well plate or polypropylene tubes to create a range of concentrations. The final volume of each dilution should be sufficient for the assay. The final DMSO concentration in the highest concentration well should be 2% (this will be further diluted by half when bacteria are added).

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 0.5.

    • Dilute the adjusted bacterial suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Assay Setup:

    • In a sterile 96-well microplate, add 100 µL of the appropriate this compound working solution to each well in triplicate.

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the this compound solution. This will bring the final volume in each well to 200 µL and the final DMSO concentration to 1% in the highest concentration well.

    • Include a positive control (bacteria in 7H9 broth with 1% DMSO, no drug) and a negative control (7H9 broth only).

  • Incubation:

    • Seal the microplate and incubate at 37°C for 7-14 days.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare High-Concentration This compound Stock in 100% DMSO serial_dil Create Serial Dilutions in Assay Medium stock->serial_dil plate Add Dilutions and Inoculum to 96-well Plate serial_dil->plate inoculum Prepare M. tuberculosis Inoculum (5x10^5 CFU/mL) inoculum->plate incubate Incubate at 37°C for 7-14 days plate->incubate readout Visually Assess Growth (Turbidity) incubate->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic

This compound MIC Assay Workflow

mechanism_of_action cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome mycoplanecin This compound dnan DnaN Sliding Clamp mycoplanecin->dnan Binds to and inhibits replisome Replisome Complex dnan->replisome is a key component of replication DNA Replication replisome->replication is essential for inhibition Inhibition of DNA Synthesis replication->inhibition is blocked, leading to death Bacterial Cell Death inhibition->death results in

This compound Mechanism of Action

References

Mycoplanecin C Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific stability data for Mycoplanecin C in aqueous solutions is not extensively available in public literature. The following troubleshooting guides and FAQs are based on the general principles of cyclic peptide stability and data from structurally related compounds. This information is intended to provide guidance for researchers, scientists, and drug development professionals. It is highly recommended to perform compound-specific stability studies for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for this compound stability in aqueous solutions?

A1: Like many peptide-based molecules, this compound is susceptible to degradation in aqueous environments. The primary concerns are chemical and physical instability. Chemical instability involves the breaking or formation of covalent bonds, leading to degradation products.[1] Physical instability refers to changes in the compound's three-dimensional structure, which can lead to aggregation and loss of activity.[1]

Q2: What are the likely chemical degradation pathways for this compound?

A2: Based on its cyclic peptide structure, this compound may undergo several chemical degradation pathways:[1][2]

  • Hydrolysis: The cleavage of peptide bonds is a common degradation pathway in aqueous solutions, often catalyzed by acidic or basic conditions.[3][4][5]

  • Oxidation: Certain amino acid residues are prone to oxidation, which can be initiated by exposure to oxygen, metal ions, or light.[6][7]

  • Deamidation: If this compound contains asparagine or glutamine residues, they can be susceptible to deamidation, a reaction that introduces a carboxylic acid group and can alter the peptide's structure and function.

  • Racemization: The conversion of L-amino acids to their D-isomers can occur, potentially impacting the biological activity of the peptide.[1]

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: The pH of the solution is a critical factor in the stability of peptides.[8] Extreme pH values (both acidic and basic) can accelerate hydrolysis of peptide bonds.[2] The optimal pH for stability is compound-specific and needs to be determined experimentally. For many peptides, a pH range of 4-6 is often found to be the most stable. The conformation of cyclic peptides can also be influenced by pH, which in turn can affect their stability.[9][10]

Q4: What is the impact of temperature on this compound stability?

A4: Temperature significantly influences the rate of chemical degradation. As a general rule, reaction rates increase with temperature. Therefore, it is recommended to store this compound solutions at low temperatures (e.g., 2-8°C or frozen) to minimize degradation.[11][12] Lyophilized (freeze-dried) powder is generally more stable for long-term storage.

Q5: Are there any strategies to improve the stability of this compound in my experiments?

A5: Yes, several strategies can be employed to enhance the stability of peptide solutions:[8][13]

  • pH Optimization: Work at the pH of maximum stability, which should be determined experimentally.

  • Buffer Selection: The choice of buffer can influence stability. Citrate and phosphate buffers are commonly used.

  • Use of Excipients: Adding stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or polymers (e.g., PEG) can improve stability.[8]

  • Control of Temperature: Prepare and store solutions at the lowest practical temperature.

  • Protection from Light and Oxygen: Store solutions in amber vials and consider purging with an inert gas like nitrogen or argon to prevent photo-oxidation and oxidation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of biological activity over a short period. Chemical degradation (e.g., hydrolysis, oxidation) of this compound.1. Prepare fresh solutions for each experiment.2. Store stock solutions at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.3. Evaluate the pH of your experimental buffer and adjust to a more neutral or slightly acidic pH if possible.4. Add antioxidants (e.g., methionine, ascorbic acid) to your buffer if oxidation is suspected.
Precipitation or cloudiness in the solution. Physical instability leading to aggregation.1. Check the solubility of this compound in your chosen buffer.2. Consider using a different buffer system or adding solubilizing excipients.3. Ensure the storage temperature is appropriate; some peptides can precipitate upon freezing.
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation.1. Implement a strict protocol for solution preparation and storage.2. Perform a stability study under your specific experimental conditions to understand the degradation kinetics.3. Use a validated analytical method (e.g., HPLC) to confirm the concentration of this compound before each experiment.

Quantitative Data on Cyclic Peptide Stability (Illustrative Examples)

Since specific data for this compound is unavailable, the following tables provide examples of stability data for other cyclic peptides to illustrate how such data is typically presented.

Table 1: Effect of pH on the Stability of a Cyclic Peptide (Example)

pHTemperature (°C)Half-life (t½) in hours
3.03772
5.037250
7.437120
9.03748

Table 2: Effect of Temperature on the Stability of a Cyclic Peptide at pH 7.4 (Example)

Temperature (°C)Half-life (t½) in hours
4>1000
25300
37120

Experimental Protocols

Protocol: General Method for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general approach to evaluate the stability of this compound under various conditions.

1. Materials:

  • This compound (lyophilized powder)

  • High-purity water (e.g., Milli-Q)

  • Buffers of various pH values (e.g., citrate, phosphate, Tris)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Temperature-controlled incubators or water baths

  • pH meter

  • Analytical balance

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of lyophilized this compound.

  • Dissolve it in a minimal amount of a suitable organic solvent (if necessary for initial solubilization, e.g., DMSO) and then dilute with the desired aqueous buffer to the final stock concentration. Note: Minimize the percentage of organic solvent.

3. Stability Study Design:

  • pH Influence:

    • Dilute the stock solution into a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

    • Incubate all samples at a constant temperature (e.g., 37°C).

  • Temperature Influence:

    • Dilute the stock solution into a buffer at the optimal pH (determined from the pH influence study or a neutral pH to start).

    • Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Freeze-Thaw Stability:

    • Subject aliquots of the solution to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature).

4. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Immediately analyze the samples by a validated HPLC method to determine the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.

  • The percentage of this compound remaining at each time point is calculated relative to the concentration at time zero.

5. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.

  • Determine the degradation rate constant (k) and the half-life (t½) for each condition.

Visualizations

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Mycoplanecin_C Mycoplanecin_C Linear_Peptide Linear_Peptide Mycoplanecin_C->Linear_Peptide Peptide bond cleavage Oxidized_Mycoplanecin_C Oxidized_Mycoplanecin_C Mycoplanecin_C->Oxidized_Mycoplanecin_C Oxidative modification of susceptible residues Smaller_Fragments Smaller_Fragments Linear_Peptide->Smaller_Fragments Further cleavage

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Sample_Aliquots Create Sample Aliquots (Different pH, Temp) Stock_Solution->Sample_Aliquots Incubate Incubate Samples Sample_Aliquots->Incubate Time_Points Withdraw Aliquots at Specific Time Points Incubate->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Processing Process Data (Calculate % Remaining) HPLC_Analysis->Data_Processing

Caption: General workflow for a this compound stability study.

References

Troubleshooting low yield in Mycoplanecin C fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Mycoplanecin C fermentation. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the most common causes of low this compound yield?

Low yield in this compound fermentation can typically be attributed to one or more of the following factors:

  • Suboptimal Medium Composition: The concentration and ratio of carbon and nitrogen sources are critical. Imbalances can lead to poor growth or divert metabolic resources away from this compound production.

  • Incorrect Fermentation Parameters: Deviations from optimal pH, temperature, aeration, and agitation rates can significantly stress the producing organism, Actinoplanes awajinensis, and reduce secondary metabolite synthesis.

  • Poor Inoculum Quality: The age, density, and physiological state of the seed culture are crucial for a productive fermentation.

  • Metabolic Precursor Limitation: Insufficient availability of specific amino acid precursors for the this compound peptide structure can create a bottleneck in production.

  • Contamination: Microbial contamination can outcompete the production strain for nutrients and produce inhibitory substances.

Question 2: My this compound yield is consistently low. Where should I start my troubleshooting process?

A systematic approach is crucial for identifying the root cause of low yield. We recommend the following workflow:

Troubleshooting_Workflow Start Low this compound Yield Check_Purity 1. Verify Culture Purity (Microscopy & Plating) Start->Check_Purity Check_Inoculum 2. Assess Inoculum Quality (Age, Viability, Density) Check_Purity->Check_Inoculum If pure Check_Media 3. Analyze Medium Composition (pH, Nutrient Levels) Check_Inoculum->Check_Media If inoculum is healthy Check_Params 4. Review Fermentation Parameters (Temp, pH, DO, Agitation) Check_Media->Check_Params If media is correct Precursor_Analysis 5. Investigate Precursor Availability (Precursor Feeding Studies) Check_Params->Precursor_Analysis If parameters are optimal Conclusion Identify & Optimize Limiting Factor(s) Precursor_Analysis->Conclusion

Caption: A step-by-step workflow for troubleshooting low this compound yield.

Start by ensuring the purity of your Actinoplanes awajinensis culture. Subsequently, evaluate the quality of your inoculum. If both are satisfactory, scrutinize your fermentation medium and physical parameters. Finally, consider experiments to identify and supplement limiting metabolic precursors.

Question 3: How does the carbon-to-nitrogen (C/N) ratio impact this compound production?

The C/N ratio is a critical factor influencing the switch from primary growth to secondary metabolite production in actinomycetes.

  • High C/N Ratio: Often favors biomass production at the expense of secondary metabolite synthesis.

  • Low C/N Ratio: Can limit growth, thereby reducing the overall number of "cell factories" available to produce this compound.

  • Optimal C/N Ratio: Balances sufficient biomass generation with the induction of secondary metabolism.

The optimal C/N ratio must be determined empirically for your specific strain and fermentation conditions.

Table 1: Illustrative Impact of C/N Ratio on this compound Production

ParameterSuboptimal (High C/N)Suboptimal (Low C/N)Optimized
Glucose (g/L)602040
Soybean Meal (g/L)103015
C/N Ratio (Approx.) High Low Optimal
Biomass (g/L DCW)15812
This compound Titer (mg/L) 50 45 150

Question 4: this compound is a peptide. Could precursor availability be limiting my yield?

Yes, this is a common issue. Mycoplanecin A is composed of several amino acids, including non-standard ones like ethyl-L-proline and N-methyl-L-valine.[1][2] this compound is a related compound and likely shares a similar biosynthetic pathway. A deficiency in the intracellular pool of any of these precursor amino acids can create a significant bottleneck.

Table 2: Example of Precursor Feeding Experiment

ConditionPrecursor Added (1 g/L)This compound Titer (mg/L)Fold Increase
ControlNone120-
Experiment 1L-Proline1801.5x
Experiment 2L-Leucine1501.25x
Experiment 3L-Valine1451.2x
Experiment 4L-Methionine (as methyl donor)2101.75x

As shown in the illustrative data, feeding certain amino acids, particularly those that can serve as precursors or methyl donors, may significantly enhance yield.

Precursor_Pathway cluster_precursors Primary Metabolic Precursors cluster_biosynthesis This compound Biosynthesis Amino_Acids L-Proline L-Leucine L-Valine Glycine NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acids->NRPS Methyl_Donors L-Methionine (SAM cycle) Methyl_Donors->NRPS for N-methylation Mycoplanecin_C This compound NRPS->Mycoplanecin_C

Caption: Simplified precursor flow into the this compound biosynthetic pathway.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general framework for quantifying this compound from a fermentation broth. Optimization will be required.

  • Sample Preparation:

    • Centrifuge 10 mL of fermentation broth at 5,000 x g for 15 minutes to pellet the mycelia.

    • Collect the supernatant.

    • Perform a liquid-liquid extraction of the supernatant using an equal volume of ethyl acetate. Vortex for 2 minutes.

    • Separate the organic phase and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, start at 30% acetonitrile and ramp to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 220 nm.

    • Standard Curve: Prepare a standard curve using purified this compound of known concentrations.

Protocol 2: Seed Culture Preparation and Quality Control

A robust and consistent seed culture is fundamental for reproducible fermentations.

  • Strain Revival:

    • Aseptically transfer a cryopreserved vial of Actinoplanes awajinensis to a suitable agar medium (e.g., ISP Medium 2).

    • Incubate at 28°C for 7-10 days, or until good sporulation is observed.

  • First Stage Seed Culture (Shake Flask):

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a loopful of spores or a small agar plug from the plate.

    • Incubate at 28°C on a rotary shaker at 180-200 rpm for 48-72 hours.

  • Quality Control Checks:

    • Microscopic Examination: Check for culture purity and typical filamentous morphology.

    • Optical Density (OD): While not always accurate for filamentous organisms, it can provide a rough estimate of growth.

    • Packed Mycelial Volume (PMV): Centrifuge a known volume of the seed culture and measure the volume of the cell pellet. This provides a good indication of biomass. A consistent PMV should be used for inoculating the production fermenter.

  • Inoculation:

    • Transfer the seed culture to the production fermenter to achieve a final inoculum volume of 5-10% (v/v). The optimal percentage should be determined experimentally.[3][4]

References

Optimizing Mycoplanecin C Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mycoplanecin C in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries, ensuring a smoother experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cyclic peptide antibiotic belonging to the mycoplanecin family, which are natural products derived from actinomycetes.[1] Its primary mechanism of action, particularly against mycobacteria, is the inhibition of the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial DNA replication machinery.[1] By binding to DnaN with high affinity, this compound disrupts DNA replication, leading to bacterial cell death.[1]

Q2: What is a recommended starting concentration for this compound in an in vitro assay?

The optimal concentration of this compound is highly dependent on the assay system, particularly the cell type being used.

  • For antimycobacterial assays: Mycoplanecin E, a related compound, has a reported minimum inhibitory concentration (MIC) of 83 ng/mL against Mycobacterium tuberculosis. This suggests that for bacterial assays, a concentration range in the nanomolar to low micromolar range is a good starting point.

  • For other cell types (e.g., cancer cell lines): There is limited public data on the cytotoxicity of this compound against mammalian cells. However, studies on other antimicrobial cyclic decapeptides have shown cytotoxic effects on human carcinoma cell lines with IC50 values ranging from 18.5 to 57.5 μM.[2] Therefore, for initial experiments in cancer cell lines, a broad concentration range from 1 µM to 100 µM is recommended to determine the effective dose.

Q3: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature as a cyclic peptide, this compound is not readily soluble in aqueous solutions.

  • Recommended Solvent: High-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution.

  • Procedure: To prepare a stock solution, dissolve the lyophilized this compound powder in a small amount of DMSO to a high concentration (e.g., 1-10 mM). Ensure the powder is completely dissolved by gentle vortexing or sonication.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How stable is this compound in solution?

  • Stock Solution: When stored properly in anhydrous DMSO at -20°C or -80°C, the stock solution should be stable for several months.

  • Working Solution: The stability of this compound in aqueous cell culture media at 37°C is likely limited. It is recommended to prepare fresh working dilutions from the stock solution for each experiment. The stability of other antimycobacterial drugs in culture media can vary, with some showing significant degradation within a few days at 37°C.[3][4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffer or cell culture medium. This compound is a hydrophobic cyclic peptide with low aqueous solubility.1. Ensure the final concentration of DMSO in the working solution is kept low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced cytotoxicity. 2. Prepare the working solution by adding the DMSO stock solution dropwise to the aqueous buffer or medium while vortexing to facilitate mixing. 3. If precipitation persists, consider using a surfactant like Tween 20 (at a low, non-toxic concentration) or a small percentage of a co-solvent like ethanol, after verifying their compatibility with your assay.
High variability in experimental results. 1. Inconsistent preparation of this compound working solutions. 2. Degradation of this compound in the working solution. 3. Non-specific binding of the peptide to plasticware or other surfaces.1. Always prepare fresh working dilutions for each experiment. 2. Minimize the time the working solution is kept at 37°C before being added to the assay. 3. To mitigate non-specific binding, consider using low-adhesion plasticware and adding a carrier protein like bovine serum albumin (BSA) to the buffer, if compatible with the assay.
No observable effect at expected concentrations. 1. Inactive compound due to improper storage or handling. 2. The target (DnaN) is not present or essential in the experimental system (e.g., in mammalian cells, the target is different). 3. Insufficient concentration or incubation time.1. Verify the integrity of the this compound stock solution. 2. If working with non-bacterial systems, the mechanism of action may be different and higher concentrations may be required to observe a cytotoxic or other biological effect. 3. Perform a dose-response experiment with a wider concentration range and consider extending the incubation time.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound in Adherent Cancer Cells using MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions of this compound prep_stock->prep_dilutions prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound prep_cells->treat_cells prep_dilutions->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Figure 1: Experimental workflow for determining the IC50 of this compound.

signaling_pathway Mycoplanecin_C This compound DnaN DNA Polymerase III Sliding Clamp (DnaN) Mycoplanecin_C->DnaN Inhibits DNA_Replication DNA Replication DnaN->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (when inhibited) troubleshooting_logic start Inconsistent or No Effect Observed check_solubility Is the compound fully dissolved? start->check_solubility check_concentration Is the concentration range appropriate? check_solubility->check_concentration Yes action_solubility Optimize Solubilization: - Lower DMSO % - Use Surfactant check_solubility->action_solubility No check_stability Was a fresh dilution used? check_concentration->check_stability Yes action_concentration Broaden Concentration Range (e.g., 0.1 - 100 µM) check_concentration->action_concentration No check_target Is the target present and essential? check_stability->check_target Yes action_stability Prepare Fresh Dilutions for each experiment check_stability->action_stability No action_target Re-evaluate the experimental system check_target->action_target No

References

How to avoid degradation of Mycoplanecin C during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Mycoplanecin C to minimize degradation and ensure experimental reproducibility. The information is curated for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

Due to the limited specific stability data for this compound, we recommend adhering to the general best practices for storing peptide-based antibiotics. Solid, lyophilized this compound should be stored at -20°C or -80°C for long-term stability. For short-term storage, 4°C is acceptable, but it is crucial to keep the compound in a desiccated environment to prevent moisture absorption, which can accelerate degradation.

Q2: How should I store this compound after dissolving it in a solvent?

The stability of this compound in solution is significantly lower than in its solid form. The choice of solvent and storage temperature is critical. It is advisable to prepare stock solutions in a suitable solvent, such as DMSO or ethanol, and store them in small aliquots at -80°C to minimize freeze-thaw cycles. For aqueous solutions, it is recommended to prepare them fresh before each experiment. The pH of the aqueous buffer can also impact stability; neutral pH is generally preferred unless experimental conditions require otherwise.

Q3: What are the common signs of this compound degradation?

Degradation of this compound can manifest as a loss of biological activity, such as a decrease in its minimum inhibitory concentration (MIC) against susceptible bacterial strains. Chromatographic analysis, for instance, using High-Performance Liquid Chromatography (HPLC), may reveal the appearance of new peaks or a decrease in the area of the parent compound's peak. Visual signs like a change in the color or clarity of a solution can also indicate degradation, although these are less reliable.

Q4: Can I store this compound solutions at room temperature?

Storing this compound solutions at room temperature is not recommended for any significant length of time. Many antibiotics, especially complex peptides, can degrade rapidly at ambient temperatures.[1][2] If experimental procedures require the solution to be at room temperature, it should be for the shortest duration possible.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound, likely due to its degradation.

Problem Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage.1. Prepare fresh solutions of this compound from a new vial of powder. 2. Ensure stock solutions are stored at -80°C in small aliquots. 3. Minimize the time working solutions are kept at room temperature.
Inconsistent experimental results Inconsistent potency of this compound due to partial degradation.1. Implement a strict protocol for the preparation and storage of this compound solutions. 2. Perform a stability test on your stock solution (see Experimental Protocols). 3. Always use a consistent batch of this compound for a series of related experiments.
Appearance of extra peaks in HPLC analysis Chemical degradation of this compound.1. Analyze a freshly prepared solution as a reference. 2. Investigate the storage conditions (temperature, light exposure, solvent) as potential causes of degradation. 3. Consider purification of the sample if degradation products are interfering with the assay.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to evaluate the stability of this compound under specific storage conditions using HPLC.

1. Materials:

  • This compound powder
  • HPLC-grade solvent (e.g., DMSO, ethanol)
  • HPLC-grade water and acetonitrile
  • Formic acid or trifluoroacetic acid (TFA)
  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
  • Preparation of Working Solutions: Dilute the stock solution with the desired experimental buffer (e.g., phosphate-buffered saline, PBS) to the final working concentration.
  • Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial chromatogram.
  • Storage: Store the remaining working solution under the desired test conditions (e.g., 4°C, room temperature, 37°C). Protect from light if photostability is being assessed.
  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.
  • Data Analysis: Compare the peak area of the intact this compound at each time point to the initial peak area. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

Visualizations

Troubleshooting this compound Degradation start Start: Inconsistent Experimental Results or Loss of Activity check_storage Review Storage Conditions of this compound Stock start->check_storage storage_ok Storage Conditions Correct? (-80°C, minimal freeze-thaw) check_storage->storage_ok correct_storage Action: Implement Correct Storage Protocols storage_ok->correct_storage No check_solution_prep Review Solution Preparation and Handling storage_ok->check_solution_prep Yes correct_storage->check_solution_prep solution_prep_ok Fresh Solutions Used? Minimal Time at RT? check_solution_prep->solution_prep_ok correct_solution_prep Action: Prepare Fresh Solutions Before Each Use solution_prep_ok->correct_solution_prep No perform_stability_test Perform Stability Test (e.g., HPLC time course) solution_prep_ok->perform_stability_test Yes correct_solution_prep->perform_stability_test stability_confirmed Is Compound Stable Under Experimental Conditions? perform_stability_test->stability_confirmed modify_protocol Action: Modify Experimental Protocol to Minimize Degradation stability_confirmed->modify_protocol No new_compound Action: Obtain a New Batch of this compound stability_confirmed->new_compound Yes, but issue persists end End: Issue Resolved modify_protocol->end new_compound->end

Caption: Troubleshooting workflow for investigating potential this compound degradation.

Impact of this compound Degradation on its Mechanism of Action cluster_0 Intact this compound cluster_1 Degraded this compound mc_c This compound (Active) dnaN DnaN (DNA Clamp) mc_c->dnaN Binds to dna_synthesis DNA Synthesis mc_c->dna_synthesis Inhibits degraded_mc_c Degradation Products replication_fork Replication Fork dnaN->replication_fork Loads onto replication_fork->dna_synthesis Enables dnaN_unbound DnaN (DNA Clamp) degraded_mc_c->dnaN_unbound No Binding replication_fork_uninhibited Replication Fork dnaN_unbound->replication_fork_uninhibited Loads onto dna_synthesis_active DNA Synthesis (Uninhibited) replication_fork_uninhibited->dna_synthesis_active Enables

References

Technical Support Center: Overcoming Resistance to Mycoplanecin C in Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Mycoplanecin C and mycobacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent anti-tuberculosis antibiotic that targets the DNA polymerase III sliding clamp, also known as DnaN.[1][2][3][4] By binding to DnaN, this compound disrupts the proper functioning of the DNA replication machinery, ultimately leading to bacterial cell death. This mechanism is distinct from many currently used tuberculosis drugs, suggesting potential efficacy against strains resistant to other antibiotics.[2]

Q2: Are there known mechanisms of resistance to this compound in mycobacteria?

Currently, there are no specific studies detailing clinical or laboratory-developed resistance to this compound. However, based on the resistance mechanisms observed for the structurally and functionally similar antibiotic, griselimycin, which also targets DnaN, we can anticipate potential resistance pathways. Resistance to griselimycin in mycobacteria has been associated with the amplification of a chromosomal segment containing the dnaN gene and mutations within its promoter region.[1][4][5][6]

Q3: What are other potential mechanisms of resistance to this compound?

Based on general principles of antibiotic resistance in mycobacteria, other potential mechanisms for overcoming this compound's effects could include:

  • Decreased Cell Wall Permeability: The unique and complex cell wall of mycobacteria can act as a barrier, limiting the influx of the drug.[2][7][8]

  • Active Efflux: Mycobacteria possess various efflux pumps that can actively transport antibiotics out of the cell, preventing them from reaching their intracellular target.[7][9][10][11][12][13]

  • Enzymatic Inactivation: While less common for this class of antibiotics, it is theoretically possible that mycobacteria could acquire enzymes capable of modifying and inactivating this compound.

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) of this compound against a previously susceptible mycobacterial strain.

  • Question: My mycobacterial culture, which was previously sensitive to this compound, is now showing a significantly higher MIC. What could be the cause, and how can I investigate it?

  • Answer: This suggests the development of resistance. The most probable cause, based on evidence from similar drugs, is a genetic alteration affecting the DnaN target.

    • Troubleshooting Steps:

      • Sequence the dnaN gene and its promoter region: Look for mutations in the coding sequence of dnaN that might alter the binding site of this compound. Also, analyze the promoter region for mutations that could lead to overexpression of DnaN.

      • Perform quantitative PCR (qPCR): Measure the copy number of the dnaN gene to check for gene amplification, a known resistance mechanism for the related antibiotic griselimycin.[1][4][5][6]

      • Conduct a cell wall permeability assay: Assess whether changes in the cell envelope are limiting the uptake of the drug.

      • Evaluate efflux pump activity: Use an efflux pump inhibitor in your MIC assay to see if the MIC of this compound is reduced, which would indicate the involvement of efflux pumps.

Issue 2: Difficulty in generating this compound-resistant mutants in the laboratory.

  • Question: I am trying to select for this compound-resistant mutants by plating a large number of mycobacterial cells on agar containing the antibiotic, but I am not getting any colonies. Why is this, and what can I do?

  • Answer: The frequency of resistance to DnaN-targeting antibiotics like griselimycin is known to be very low.[14] This suggests that resistance development may be a rare event.

    • Troubleshooting Steps:

      • Increase the number of cells plated: Ensure you are plating a sufficiently large population of bacteria (e.g., 10^9 to 10^10 cells) to increase the probability of finding a spontaneous mutant.

      • Use a stepwise selection approach: Gradually increase the concentration of this compound in the culture medium over successive passages. This can select for intermediate-level resistance mechanisms that may then evolve to higher resistance.

      • Consider chemical mutagenesis: If spontaneous mutation rates are too low, you can consider using a mutagen (e.g., ethyl methanesulfonate) to increase the overall mutation frequency before plating on selective media. Exercise appropriate safety precautions when handling mutagens.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Mycoplanecins and Other Antimycobacterial Agents

CompoundOrganismMIC (µg/mL)Reference
Mycoplanecin EMycobacterium tuberculosis0.083[15][16]
Imipenem/RelebactamMycobacterium abscessus complexMIC50: ≤0.25/4, MIC90: 1/4[17]
TigecyclineMycobacterium abscessus complexMIC50: 0.25, MIC90: 0.5[17]
ClofazimineMycobacterium abscessus complexMIC50: 0.5, MIC90: 1[17]
AmikacinMycobacterium abscessus complexMIC50: 8, MIC90: 32[17]
ClarithromycinMycobacterium avium complexMIC ≤ 8 (Susceptible)[18]
MoxifloxacinMycobacterium avium complexVaries widely[19]
LinezolidMycobacterium avium complexVaries widely[19]
AzithromycinSlowly Growing MycobacteriaGenerally low[20]
CefmetazoleSlowly Growing MycobacteriaGenerally low[20]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard mycobacterial susceptibility testing methods.

  • Materials:

    • Mycobacterial culture in logarithmic growth phase.

    • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • This compound stock solution.

    • 96-well microtiter plates.

    • Resazurin solution.

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.

    • Adjust the mycobacterial culture to a McFarland standard of 0.5 and dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Incubate the plates at 37°C for 7-14 days.

    • Add resazurin solution to each well and incubate for another 24-48 hours.

    • The MIC is the lowest concentration of this compound that prevents a color change of resazurin from blue to pink.

2. Sequencing of the dnaN Gene

  • Procedure:

    • Isolate genomic DNA from both the susceptible parent strain and the resistant mutant.

    • Design primers to amplify the entire coding sequence of the dnaN gene and its flanking promoter regions.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Purify the PCR products.

    • Sequence the purified DNA fragments using Sanger sequencing.

    • Align the sequences from the parent and resistant strains to identify any mutations.

3. Efflux Pump Inhibition Assay

This assay determines if efflux pumps are contributing to resistance.

  • Procedure:

    • Perform the MIC assay as described above.

    • In a parallel set of experiments, add a known efflux pump inhibitor (e.g., verapamil, reserpine, or carbonyl cyanide m-chlorophenyl hydrazone - CCCP) at a sub-inhibitory concentration to all wells.[9][10][11][12][13]

    • Determine the MIC of this compound in the presence of the efflux pump inhibitor.

    • A significant reduction (e.g., four-fold or greater) in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps in resistance.

4. Cell Wall Permeability Assay

This assay provides an indication of changes in cell wall permeability.

  • Procedure:

    • A common method involves measuring the uptake of a fluorescent dye, such as ethidium bromide.[2][7]

    • Wash and resuspend mid-log phase mycobacterial cultures in buffer.

    • Add ethidium bromide to the cell suspension.

    • Measure the increase in fluorescence over time using a fluorometer. A slower rate of fluorescence increase in the resistant strain compared to the parent strain may indicate decreased permeability.

Visualizations

Mycoplanecin_C_Action cluster_cell Mycobacterial Cell Mycoplanecin C_in This compound DnaN DnaN (Sliding Clamp) Mycoplanecin C_in->DnaN Binds to DNA_Polymerase DNA Polymerase III DnaN->DNA_Polymerase Associated with Replication_Blocked DNA Replication Blocked DnaN->Replication_Blocked Replication_Fork DNA Replication Fork DNA_Polymerase->Replication_Fork Acts at

Caption: Mechanism of action of this compound in mycobacteria.

Mycoplanecin_C_Resistance Mycoplanecin_C This compound Target_Modification Target Modification (dnaN mutation/amplification) Mycoplanecin_C->Target_Modification Decreased_Permeability Decreased Permeability (Cell Wall Alterations) Mycoplanecin_C->Decreased_Permeability Efflux_Pump Efflux Pump Activation Mycoplanecin_C->Efflux_Pump Enzymatic_Inactivation Enzymatic Inactivation Mycoplanecin_C->Enzymatic_Inactivation Resistance Resistance to this compound Target_Modification->Resistance Decreased_Permeability->Resistance Efflux_Pump->Resistance Enzymatic_Inactivation->Resistance

Caption: Potential mechanisms of resistance to this compound.

Troubleshooting_Workflow Start Increased MIC Observed Seq_dnaN Sequence dnaN gene and promoter Start->Seq_dnaN qPCR_dnaN qPCR for dnaN gene amplification Start->qPCR_dnaN Permeability_Assay Cell Wall Permeability Assay Start->Permeability_Assay Efflux_Assay Efflux Pump Inhibitor Assay Start->Efflux_Assay Analyze_Results Analyze Results Seq_dnaN->Analyze_Results qPCR_dnaN->Analyze_Results Permeability_Assay->Analyze_Results Efflux_Assay->Analyze_Results Target_Mutation Target Modification Identified Analyze_Results->Target_Mutation Mutation/ Amplification Found Permeability_Change Decreased Permeability Indicated Analyze_Results->Permeability_Change Permeability Reduced Efflux_Involvement Efflux Pump Involvement Indicated Analyze_Results->Efflux_Involvement MIC Reduced with Inhibitor Further_Investigation Further Investigation (e.g., transcriptomics) Analyze_Results->Further_Investigation No Clear Mechanism

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Refining Purification Protocols for Mycoplanecin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Mycoplanecin C analogs.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound analogs from a fermentation broth?

A1: The initial extraction of this compound analogs, which are macrolide antibiotics, typically involves separating the biomass from the fermentation broth by filtration or centrifugation. The resulting supernatant or filtrate then undergoes liquid-liquid extraction. Common solvents used for this purpose include ethyl acetate, chloroform, or dichloromethane. An alternative approach is to use solid-phase extraction (SPE) with a C18 stationary phase, which can selectively retain the macrolide compounds while impurities are washed away.

Q2: What are the most common challenges encountered during the HPLC purification of this compound analogs?

A2: Researchers often face challenges such as poor peak shape (tailing or fronting), peak splitting, and co-elution of closely related analogs or impurities. These issues can arise from improper mobile phase composition, column degradation, or sample overload. Given the structural complexity of macrolide antibiotics, developing a robust separation method is crucial.

Q3: How can I improve the resolution between different this compound analogs?

A3: To improve resolution, you can optimize the mobile phase composition, including the organic modifier (e.g., acetonitrile or methanol), the aqueous component, and additives like formic acid or ammonium formate to control the pH. Adjusting the gradient slope in reversed-phase HPLC can also significantly enhance separation. Experimenting with different stationary phases (e.g., C18, C8, or phenyl-hexyl) may also be beneficial.

Q4: What are the critical factors for ensuring the stability of this compound analogs during purification?

A4: this compound analogs, like many macrolides, can be sensitive to pH and temperature. It is crucial to control these parameters throughout the purification process. Operating at or near neutral pH and avoiding high temperatures can help prevent degradation of the target compounds. The stability of the purified analogs in the final solvent should also be assessed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound analogs, particularly using High-Performance Liquid Chromatography (HPLC).

HPLC Peak Shape Issues

Problem: My chromatogram shows significant peak tailing for this compound analogs.

  • Possible Cause 1: Secondary Interactions with Residual Silanols. The stationary phase in reversed-phase columns can have residual silanol groups that interact with basic functional groups on the this compound molecule, causing peak tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of the silanol groups. Using a highly end-capped column can also minimize these interactions.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal sample load for your column.

  • Possible Cause 3: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the this compound analogs, influencing their interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. Buffering the mobile phase can help maintain a stable pH.

Problem: I am observing peak splitting or shoulder peaks for a single this compound analog.

  • Possible Cause 1: Column Contamination or Void. The inlet of the column may be partially blocked with particulate matter, or a void may have formed at the head of the column.

    • Solution: First, try reversing and flushing the column. If the problem persists, replace the column inlet frit or the guard column. If a void is suspected, the column may need to be replaced.

  • Possible Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

  • Possible Cause 3: Co-eluting Isomers or Impurities. The peak may represent two or more closely eluting compounds.

    • Solution: Optimize the chromatographic method to improve resolution. This can involve adjusting the mobile phase composition, gradient profile, or temperature. Using a higher efficiency column (smaller particle size or longer length) can also help.

Product Recovery and Purity Issues

Problem: I am experiencing low recovery of my this compound analog after purification.

  • Possible Cause 1: Adsorption to System Components. The analyte may be adsorbing to the surfaces of the HPLC system, including tubing, frits, and the column itself.

    • Solution: Passivating the HPLC system with a strong acid or a chelating agent (if metal chelation is suspected) may help. Ensure all components are clean and free of contaminants.

  • Possible Cause 2: Degradation During Purification. The compound may be unstable under the purification conditions (e.g., pH, temperature, or exposure to light).

    • Solution: Investigate the stability of the compound under different pH and temperature conditions. If necessary, modify the purification protocol to use milder conditions. Protect light-sensitive compounds from light.

  • Possible Cause 3: Inefficient Fraction Collection. The fraction collection parameters may not be optimized, leading to loss of the target compound.

    • Solution: Ensure the peak detection threshold and delay volume are correctly set. Collect smaller, more numerous fractions across the peak to avoid missing any of the product.

Data Presentation

The following table provides a summary of hypothetical quantitative data for a typical multi-step purification of a this compound analog from a fermentation broth.

Purification StepTotal Solids (g)This compound Analog (mg)Purity (%)Step Recovery (%)Overall Recovery (%)
Filtered Fermentation Broth50015000.3-100
Liquid-Liquid Extraction5013502.79090
Solid-Phase Extraction5121524.39081
Preparative HPLC0.8972>958064.8

Experimental Protocols

Extraction from Fermentation Broth
  • Centrifugation: Centrifuge the fermentation broth at 5000 x g for 20 minutes to pellet the microbial cells.

  • Supernatant Collection: Carefully decant the supernatant, which contains the dissolved this compound analogs.

  • Liquid-Liquid Extraction:

    • Mix the supernatant with an equal volume of ethyl acetate in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

    • Pool the organic extracts.

  • Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude extract.

Solid-Phase Extraction (SPE) for Sample Clean-up
  • Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a 50:50 methanol:water solution and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with two column volumes of 20% aqueous methanol to remove polar impurities.

  • Elution: Elute the this compound analogs with two column volumes of 80% aqueous methanol.

  • Drying: Evaporate the solvent from the eluate to obtain the semi-purified extract.

Preparative High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-35 min: 30-70% B (linear gradient)

    • 35-40 min: 70% B

    • 40-41 min: 70-30% B (linear gradient)

    • 41-50 min: 30% B (re-equilibration)

  • Flow Rate: 15 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 1-5 mL of the semi-purified extract dissolved in the initial mobile phase.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the target peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Final Step: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound analog.

Mandatory Visualizations

PurificationWorkflow Fermentation Fermentation Broth Filtration Filtration / Centrifugation Fermentation->Filtration LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filtration->LLE SPE Solid-Phase Extraction (C18 Cartridge) LLE->SPE Prep_HPLC Preparative HPLC (Reversed-Phase C18) SPE->Prep_HPLC Analysis Purity Analysis (Analytical HPLC) Prep_HPLC->Analysis Pure_Product Purified this compound Analog Analysis->Pure_Product

Caption: Overall purification workflow for this compound analogs.

HPLCTroubleshooting Start HPLC Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Recovery Low Product Recovery? Start->Recovery Purity Low Purity? Start->Purity Tailing Peak Tailing PeakShape->Tailing Yes Splitting Peak Splitting PeakShape->Splitting No Adsorption Check for System Adsorption (Passivate System) Recovery->Adsorption Yes Degradation Investigate Compound Stability (Adjust pH/Temperature) Recovery->Degradation No Coelution Optimize Separation (Adjust Gradient/Mobile Phase) Purity->Coelution Yes Tailing_Cause1 Check for Secondary Interactions (Add Acid to Mobile Phase) Tailing->Tailing_Cause1 Tailing_Cause2 Check for Column Overload (Reduce Sample Concentration) Tailing->Tailing_Cause2 Splitting_Cause1 Check Column Integrity (Backflush, Change Frit) Splitting->Splitting_Cause1 Splitting_Cause2 Check Sample Solvent (Dissolve in Mobile Phase) Splitting->Splitting_Cause2

Caption: Troubleshooting decision tree for common HPLC issues.

Addressing off-target effects of Mycoplanecin C in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Mycoplanecin C in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

This compound is a potent antibiotic that targets the bacterial DNA polymerase III sliding clamp (DnaN).[1][2][3][4] Current research indicates a high degree of selectivity for the bacterial target. Specifically, this compound has been shown to have no cytotoxic effects on Chinese Hamster Ovary (CHO-K1) cells at tested concentrations.[1] The related compound, griselimycin, which also targets DnaN, does not interact with the human sliding clamp, suggesting a broad selectivity window for this class of inhibitors.[5]

Q2: I am observing an unexpected phenotype in my experiment. Could it be an off-target effect of this compound?

While this compound is known for its high selectivity, unexpected phenotypes should always be investigated. An off-target effect is a possibility, as is an indirect effect of inhibiting the primary target. To dissect this, consider the following:

  • Dose-response analysis: Does the unexpected phenotype occur at concentrations significantly higher than the reported minimum inhibitory concentration (MIC) for your target organism? Off-target effects often manifest at higher concentrations.

  • On-target validation: Have you confirmed that this compound is engaging its intended target, DnaN, in your experimental system?

  • Control compounds: The use of a structurally related but inactive compound can help differentiate on-target from off-target effects. However, a truly inactive analog of this compound is not commercially available.

Q3: How can I confirm that this compound is hitting its intended target (DnaN) in my experiment?

Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its target in a cellular context. An increase in the thermal stability of DnaN in the presence of this compound would indicate direct binding.

Q4: What are the recommended negative controls when working with this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected cell toxicity at high concentrations Off-target effect or indirect cytotoxicityPerform a detailed dose-response curve to determine the IC50 for toxicity and compare it to the MIC for the on-target activity. A large window between the two suggests the on-target effect is dominant at therapeutic concentrations.
Inconsistent results between experiments Experimental variability, compound degradationEnsure consistent experimental conditions. Prepare fresh stock solutions of this compound regularly and store them appropriately.
Lack of antibiotic effect at expected concentrations Compound inactivity, resistant strainVerify the activity of your this compound stock on a known sensitive bacterial strain. If the compound is active, consider the possibility of resistance in your experimental strain.

Quantitative Data Summary

The following table summarizes the bioactivity of this compound and a related compound, griselimycin.

Compound Target Organism MIC (ng/mL) Target
Mycoplanecin EMycobacterium tuberculosis83DnaN
GriselimycinMycobacterium tuberculosis~2000DnaN

Data extracted from Fu et al., 2024.[1][3]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for DnaN Target Engagement

Objective: To verify the binding of this compound to DnaN in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture your bacterial cells of interest to the mid-log phase. Treat the cells with this compound at various concentrations and a vehicle control for a specified time.

  • Heating: Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Detect the amount of soluble DnaN in each sample using a DnaN-specific antibody.

  • Data Analysis: Plot the amount of soluble DnaN as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway Diagram

G Hypothetical Off-Target Signaling Pathway cluster_membrane Cell Membrane Receptor Unknown Receptor Kinase1 Kinase 1 Receptor->Kinase1 Mycoplanecin_C This compound (High Concentration) Mycoplanecin_C->Receptor Off-target binding Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Phenotype Unexpected Phenotype Gene_Expression->Phenotype

Caption: Hypothetical pathway of an off-target effect.

Experimental Workflow Diagram

G Workflow for Investigating Off-Target Effects Start Observe Unexpected Phenotype Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_MIC Compare Phenotype EC50 to On-Target MIC Dose_Response->Compare_MIC CETSA Confirm On-Target Engagement (CETSA) Compare_MIC->CETSA EC50 ≈ MIC Profiling Broad-Spectrum Off-Target Profiling (e.g., Kinase Panel) Compare_MIC->Profiling EC50 >> MIC On_Target Likely On-Target or Indirect Effect CETSA->On_Target Off_Target Potential Off-Target Effect Identified Profiling->Off_Target

Caption: Experimental workflow for off-target investigation.

References

Best practices for handling and storing Mycoplanecin C powder

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mycoplanecin C powder. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, proper storage, and effective use of this compound in your experiments. As specific handling and stability data for this compound are not extensively published, the following best practices are based on available product information, general guidelines for handling potent peptide antibiotics, and established laboratory protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cyclic peptide antibiotic.[1][2] It belongs to a class of natural products with potent antimycobacterial activity. Mycoplanecins, including the closely related Mycoplanecin A, are of interest to researchers for their potential in combating multidrug-resistant mycobacterial infections.

Q2: What are the physical and chemical properties of this compound?

This compound is supplied as a powder. While detailed physical appearance may vary by manufacturer, it is typically a solid. Key quantitative data for this compound and the related Mycoplanecin A are summarized in the table below.

PropertyThis compoundMycoplanecin A
CAS Number 81018-83-972993-51-2
Molecular Formula C₆₂H₁₀₄N₁₀O₁₃C₆₁H₁₀₂N₁₀O₁₃
Molecular Weight 1197.5 g/mol 1183.52 g/mol

Data sourced from Smolecule and MedchemExpress.[1][3]

Q3: How should I handle this compound powder safely?

As a potent antibiotic powder, this compound should be handled with care in a controlled environment to avoid inhalation and cross-contamination.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood.[5]

  • Avoid Dust Generation: Be careful when opening and handling the vial to minimize the generation of airborne powder.

  • Cleaning: Clean any spills promptly and thoroughly. Decontaminate surfaces after handling.

Q4: What are the recommended storage conditions for this compound powder?

While specific long-term storage conditions should be obtained from the product's Certificate of Analysis, general recommendations for peptide antibiotics are as follows:

ConditionRecommendation
Long-term Storage Store lyophilized powder at -20°C or -80°C.
Short-term Storage Can be stored at 2-8°C for short periods.
Shipping Often shipped at room temperature, indicating short-term stability.[3]

Note: Always refer to the manufacturer's specific instructions for optimal storage.

Q5: How do I reconstitute this compound powder?

Reconstitution is the process of dissolving the lyophilized powder into a liquid solvent for use in experiments.[6][7][8] A general protocol is provided in the "Experimental Protocols" section below. The choice of solvent will depend on the experimental requirements. Common solvents for peptides include sterile water, buffer solutions, or a small amount of an organic solvent like DMSO, which can then be diluted in an aqueous buffer.[9]

Q6: How stable is this compound in solution?

The stability of this compound in solution is not well-documented. As a general rule for peptide solutions:

  • Store at 2-8°C for short-term use (days to weeks).

  • For long-term storage, aliquot the reconstituted solution into single-use volumes and store at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles, which can degrade the peptide.[8]

It is recommended to perform a stability test for your specific experimental conditions if the solution will be stored for an extended period.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder is difficult to dissolve Incorrect solvent; peptide aggregation.Try gentle warming (up to 37°C) or sonication. If using an aqueous solvent, consider adding a small amount of a compatible organic solvent (e.g., DMSO) to aid dissolution before diluting to the final concentration.[7][9]
Precipitation observed in the reconstituted solution Poor solubility at the current concentration or pH; solution is supersaturated.Filter the solution to remove particulates.[6] Consider diluting the solution to a lower concentration. Check the pH of the solution, as peptide solubility can be pH-dependent.
Inconsistent experimental results Peptide degradation; inaccurate concentration.Ensure the reconstituted peptide has been stored correctly and avoid multiple freeze-thaw cycles. Confirm the concentration of your stock solution. Prepare fresh solutions for critical experiments.
Safety concerns during handling Inadequate containment or PPE.Always handle the powder in a designated area with proper engineering controls (e.g., fume hood).[5] Review and adhere to your institution's safety protocols for handling potent compounds.

Experimental Protocols

General Protocol for Reconstitution of this compound Powder

This protocol provides a general guideline for reconstituting lyophilized this compound powder. The final concentration and choice of solvent should be determined based on your specific experimental needs.

Materials:

  • Vial of this compound powder

  • Appropriate sterile solvent (e.g., sterile distilled water, PBS, or DMSO)

  • Sterile syringes and needles

  • Alcohol swabs

  • Vortex mixer or sonicator (optional)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Preparation: Work in a sterile environment, such as a laminar flow hood, to minimize contamination.[7][10] Disinfect the rubber stopper of the this compound vial and the solvent vial with an alcohol swab.[10]

  • Solvent Addition: Using a sterile syringe, slowly inject the desired volume of the chosen solvent into the this compound vial.[10] Aim the stream of liquid against the side of the vial to gently wet the powder.[10]

  • Dissolution: Gently swirl the vial to dissolve the powder.[10] Avoid vigorous shaking, as this can cause foaming and may denature the peptide.[7] If the powder does not dissolve easily, gentle vortexing or brief sonication can be used.

  • Verification: Visually inspect the solution to ensure the powder is completely dissolved and the solution is clear.[6]

  • Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use sterile tubes. Label the tubes with the compound name, concentration, and date of reconstitution. Store the aliquots at -20°C or -80°C.

Visualizations

G Workflow for Handling and Storing this compound Powder cluster_prep Preparation cluster_handling Powder Handling cluster_reconstitution Reconstitution cluster_storage Storage prep_ppe Don PPE handle_vial Retrieve Vial from Storage prep_ppe->handle_vial prep_workspace Prepare Workspace prep_workspace->handle_vial handle_weigh Weigh Powder in Hood handle_vial->handle_weigh handle_return Return Vial to Storage handle_weigh->handle_return recon_solvent Add Solvent handle_weigh->recon_solvent store_powder Store Powder at -20°C handle_return->store_powder recon_dissolve Gently Dissolve recon_solvent->recon_dissolve recon_aliquot Aliquot Solution recon_dissolve->recon_aliquot store_solution Store Solution at -80°C recon_aliquot->store_solution

Caption: Recommended workflow for the safe handling and storage of this compound powder.

G Mycoplanecin A Mode of Action cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Mycoplanecin A dna_polymerase DNA Polymerase III dna_replication DNA Replication dna_polymerase->dna_replication dna_template DNA Template dna_template->dna_replication mycoplanecin Mycoplanecin A dnan_clamp DnaN Sliding Clamp mycoplanecin->dnan_clamp binds to dnan_clamp->dna_polymerase enables processivity inhibition Inhibition dnan_clamp->inhibition is inhibited inhibition->dna_replication blocks

Caption: Mycoplanecin A inhibits bacterial DNA replication by targeting the DnaN sliding clamp.

References

Validation & Comparative

Mycoplanecin C vs. Griselimycin: A Comparative Analysis of Anti-Tuberculosis Activity

Author: BenchChem Technical Support Team. Date: November 2025

A new era in the fight against tuberculosis (TB) may be dawning with the emergence of two potent classes of antibiotics: Mycoplanecins and Griselimycins. Both natural products exhibit remarkable activity against Mycobacterium tuberculosis (Mtb), the causative agent of TB, by targeting a novel and crucial bacterial enzyme, the DNA polymerase III sliding clamp, DnaN. This guide provides a detailed comparative analysis of Mycoplanecin C and Griselimycin, focusing on their anti-TB activity, mechanism of action, and available preclinical data to inform researchers, scientists, and drug development professionals.

This compound and Griselimycin are cyclic peptide antibiotics that have garnered significant interest for their potent bactericidal effects, including against drug-resistant strains of Mtb.[1][2][3] Their shared and unique mechanism of action, which involves the inhibition of DNA replication, sets them apart from current TB therapies and offers a promising avenue to combat the growing threat of antibiotic resistance.[4][5]

At a Glance: Comparative Anti-TB Performance

ParameterThis compound & DerivativesGriselimycin & DerivativesReference(s)
Target DNA polymerase III sliding clamp (DnaN)DNA polymerase III sliding clamp (DnaN)[1][3][4]
Mechanism of Action Inhibition of DNA replicationInhibition of DNA replication[3][4]
Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv Mycoplanecin E: 83 ng/mLCyclohexylgriselimycin (CGM): 0.06 µg/mL (60 ng/mL)[3][6]
Activity against Drug-Resistant Mtb ActiveActive[2][4]
In Vivo Efficacy Demonstrated in mouse modelsDemonstrated in mouse models[6][7]
Resistance Frequency LowVery low, associated with fitness cost[6][8]

Mechanism of Action: Targeting the Bacterial Replisome

Both this compound and Griselimycin exert their bactericidal effects by binding to the DNA polymerase III sliding clamp, DnaN.[1][3] DnaN is a ring-shaped protein that encircles DNA and tethers the DNA polymerase to the template strand, a process essential for efficient DNA replication. By binding to DnaN, these antibiotics prevent its interaction with the DNA polymerase, thereby halting DNA synthesis and leading to bacterial cell death.[4][5] This mechanism is distinct from currently used anti-TB drugs, suggesting a low probability of cross-resistance.

dot

cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound / Griselimycin DNA_Polymerase DNA Polymerase DNA_Template DNA Template DNA_Polymerase->DNA_Template Synthesizes new DNA strand DnaN DnaN (Sliding Clamp) DnaN->DNA_Polymerase Tethers DnaN->DNA_Template Encircles Antibiotic This compound or Griselimycin Blocked_DnaN DnaN-Antibiotic Complex Antibiotic->DnaN Binds to Replication_Halt DNA Replication Blocked Blocked_DnaN->Replication_Halt Prevents polymerase interaction

Caption: Mechanism of action of this compound and Griselimycin.

In Vitro Anti-TB Activity: A Head-to-Head Comparison

Recent studies have highlighted the exceptional potency of the Mycoplanecin class of antibiotics. Notably, Mycoplanecin E was found to have a minimum inhibitory concentration (MIC) of 83 ng/mL against M. tuberculosis.[3] This is significantly more potent than the natural Griselimycin. However, synthetic derivatives of Griselimycin, such as Cyclohexylgriselimycin (CGM), have shown improved potency, with MIC values as low as 0.06 µg/mL (60 ng/mL) against the H37Rv strain of M. tuberculosis.[6]

It is important to note that direct comparisons of MIC values should be interpreted with caution, as experimental conditions can vary between studies. However, the available data suggests that both compound classes are highly active in the nanomolar range.

In Vivo Efficacy: Promising Preclinical Results

Both Griselimycin and Mycoplanecin derivatives have demonstrated efficacy in animal models of tuberculosis.[6][7] Studies on Cyclohexylgriselimycin (CGM) have shown that it is highly active against actively replicating M. tuberculosis both in vitro and in vivo.[6] Monotherapy with salicyl-AMS, another compound targeting a novel pathway, also significantly inhibited M. tuberculosis growth in the lungs of mice, providing proof-of-concept for novel antibacterial strategies in vivo.[9] While specific in vivo comparative data for this compound and Griselimycin is not yet available, the potent in vitro activity of Mycoplanecins suggests they are strong candidates for further in vivo evaluation.

dot

Start TB Drug Discovery & Development Workflow In_Vitro In Vitro Screening (MIC, Cytotoxicity) Start->In_Vitro Mechanism Mechanism of Action Studies (Target Identification) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Mouse Models) Mechanism->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Preclinical Preclinical Development PK_PD->Preclinical

Caption: General workflow for anti-TB drug development.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of in vitro activity.

General Protocol:

  • Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol, to mid-log phase.

  • Drug Dilution: The test compounds (this compound or Griselimycin) are serially diluted in the culture medium in a 96-well microplate format.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plates are incubated at 37°C for a defined period, typically 7-14 days.

  • Readout: The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed. This can be assessed visually or by using a growth indicator dye such as resazurin.

In Vivo Efficacy in a Mouse Model of Tuberculosis

Animal models are crucial for evaluating the therapeutic potential of new anti-TB agents.

General Protocol:

  • Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis to establish a lung infection.

  • Treatment: Several weeks post-infection, once a stable bacterial load is established in the lungs, treatment with the test compound (administered orally or via another appropriate route) is initiated. A control group receives a vehicle.

  • Monitoring: The health of the mice is monitored throughout the treatment period.

  • Endpoint Analysis: After a defined duration of treatment (e.g., 4 weeks), the mice are euthanized, and the lungs are harvested. The bacterial load in the lungs is quantified by plating serial dilutions of lung homogenates on appropriate agar medium and counting the resulting colony-forming units (CFU). A significant reduction in CFU in the treated group compared to the control group indicates in vivo efficacy.[10]

Conclusion

Both this compound and Griselimycin represent highly promising classes of anti-tuberculosis agents with a novel mechanism of action. While both target the DnaN sliding clamp, Mycoplanecins, particularly Mycoplanecin E, have demonstrated superior in vitro potency in initial studies. Further head-to-head comparative studies, especially in vivo, are warranted to fully elucidate their therapeutic potential. The development of these compounds could provide a much-needed new tool in the global effort to combat tuberculosis, including multi-drug resistant strains.

References

A Comparative Analysis of Mycoplanecin Analogues: Elucidating Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the knowledge surrounding Mycoplanecin C, preventing a direct comparative analysis of its efficacy against the more extensively studied Mycoplanecin A. While research highlights the potent antimycobacterial properties of the Mycoplanecin family, particularly their novel mechanism of action, specific data detailing the isolation, structure, and biological activity of this compound remain elusive.

Mycoplanecins are a family of cyclic peptide antibiotics produced by the actinomycete Actinoplanes awajinensis.[1] These compounds have garnered considerable interest within the scientific community for their significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The primary molecular target of mycoplanecins has been identified as the DNA polymerase III sliding clamp, DnaN, a crucial component of the bacterial replication machinery.[2][3] This mode of action is distinct from many currently available tuberculosis drugs, suggesting that mycoplanecins could be effective against drug-resistant strains.[3]

Mycoplanecin A: A Well-Characterized Antimycobacterial Agent

Mycoplanecin A has been the focus of numerous studies, leading to a solid understanding of its structure and function. It is a cyclic depsipeptide with a complex molecular architecture.[4][5] Research has established its potent inhibitory activity against various mycobacterial species.

The mechanism of action of Mycoplanecin A involves binding to the DnaN sliding clamp with nanomolar affinity.[2] This interaction disrupts DNA replication, ultimately leading to bacterial cell death. A co-crystal structure of Mycoplanecin A bound to DnaN has been successfully elucidated, providing a detailed view of the molecular interactions at the target site.[2]

The Enigma of this compound

Despite extensive searches of scientific databases and literature, no specific information regarding the isolation, structural characterization, or biological efficacy of this compound could be retrieved. While other analogues such as Mycoplanecin B, D, and E have been identified and, in some cases, studied for their bioactivity, this compound remains uncharacterized in the available scientific record.

A Potential Alternative for Comparison: The High Potency of Mycoplanecin E

Recent studies have brought to light the exceptional potency of another analogue, Mycoplanecin E. Research indicates that Mycoplanecin E exhibits a remarkably low minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, reportedly outcompeting the related antibiotic griselimycin by approximately 24-fold.[2] This positions Mycoplanecin E as a highly promising candidate for further investigation and a valuable subject for comparative efficacy studies against Mycoplanecin A.

Experimental Methodologies for Efficacy Determination

The evaluation of the efficacy of antimycobacterial agents like mycoplanecins typically involves determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. A standard method for determining the MIC of antimycobacterial compounds is the microplate Alamar Blue assay (MABA).

Microplate Alamar Blue Assay (MABA) Protocol:
  • Inoculum Preparation: A suspension of the Mycobacterium species to be tested is prepared from a culture grown on solid or in liquid medium. The turbidity of the suspension is adjusted to a McFarland standard to ensure a standardized bacterial concentration.

  • Drug Dilution: A serial dilution of the test compounds (e.g., Mycoplanecin A and other analogues) is prepared in a 96-well microplate.

  • Inoculation: The prepared bacterial suspension is added to each well of the microplate containing the diluted compounds. Control wells containing only the bacterial suspension (positive control) and only sterile medium (negative control) are also included.

  • Incubation: The microplate is sealed and incubated at the appropriate temperature and for the required duration for the specific Mycobacterium species.

  • Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue (resazurin) is added to each well.

  • Result Interpretation: The plate is further incubated for a period to allow for color development. In the presence of viable, metabolically active bacteria, the blue resazurin is reduced to the pink resorufin. The MIC is determined as the lowest drug concentration at which no color change from blue to pink is observed.

Visualizing the Mycoplanecin Mechanism of Action

The following diagram illustrates the established mechanism of action for the Mycoplanecin family of antibiotics, targeting the DNA replication machinery in bacteria.

Mycoplanecin_Mechanism cluster_replication_fork Bacterial DNA Replication Fork cluster_inhibition Inhibition of DNA Replication DNA_Polymerase_III DNA Polymerase III DnaN_Sliding_Clamp DnaN Sliding Clamp DNA_Polymerase_III->DnaN_Sliding_Clamp associates with DNA_Template DNA Template DnaN_Sliding_Clamp->DNA_Template encircles Replication_Stall DNA Replication Stalls DnaN_Sliding_Clamp->Replication_Stall Mycoplanecin Mycoplanecin (A, E, etc.) Mycoplanecin->DnaN_Sliding_Clamp Binds to Cell_Death Bacterial Cell Death Replication_Stall->Cell_Death leads to

Mycoplanecin's mechanism targeting the DnaN sliding clamp.

References

Comparative Analysis of Mycoplanecin C Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-resistance profile of Mycoplanecin C, a potent antitubercular agent, with other antibiotics based on available experimental data. Mycoplanecins, including this compound, exhibit a novel mode of action by targeting the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial replisome.[1][2][3][4] This mechanism is shared with another class of antibiotics, the griselimycins, which forms the primary basis for the current understanding of this compound's cross-resistance.

Data Summary: this compound and Griselimycin Cross-Resistance

The following table summarizes the minimum inhibitory concentration (MIC) data for mycoplanecins (MPs) and griselimycin (GM) against Mycobacterium smegmatis, including a griselimycin-resistant strain. This data clearly indicates a degree of cross-resistance between these two antibiotic classes.

AntibioticOrganismResistance ProfileMIC (µg/mL)Fold Change in MIC (vs. Wild-Type)
Mycoplanecins (MPs)M. smegmatisWild-Type0.0625 - 0.5-
Mycoplanecins (MPs)M. smegmatisGriselimycin-Resistant4 - 816 - 64
Griselimycin (GM)M. smegmatisWild-TypeNot specified in snippet-
Griselimycin (GM)M. smegmatisGriselimycin-ResistantNot specified in snippet-
Mycoplanecin EM. tuberculosis H37Ra (attenuated)Wild-Type0.03 - 0.1-
Mycoplanecin EM. tuberculosis H37Rv (virulent)Wild-Type0.083-
Griselimycin (GM)M. tuberculosis H37Rv (virulent)Wild-Type2-

Note: The data indicates that while mycoplanecins remain relatively effective against a griselimycin-resistant strain, there is a significant increase in the MIC, confirming cross-resistance due to the shared target.[5] Mycoplanecin E demonstrates significantly greater potency against M. tuberculosis compared to griselimycin.[1][2][3][5]

Experimental Protocols

The quantitative data presented above is primarily derived from Minimum Inhibitory Concentration (MIC) assays. The general methodology for these assays is as follows:

Minimum Inhibitory Concentration (MIC) Assay Protocol

  • Bacterial Culture Preparation: Strains of Mycobacterium smegmatis (including wild-type and griselimycin-resistant variants) and Mycobacterium tuberculosis are cultured in appropriate broth media (e.g., Middlebrook 7H9) supplemented with necessary growth factors until they reach a logarithmic growth phase.

  • Antibiotic Dilution Series: A serial dilution of the antibiotics (Mycoplanecins and Griselimycin) is prepared in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: The bacterial cultures are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and inoculated into the wells containing the antibiotic dilutions.

  • Incubation: The plates are incubated at the optimal growth temperature for the specific bacterial species (e.g., 37°C) for a defined period (e.g., 24-48 hours for M. smegmatis, and several days for M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This is typically assessed by visual inspection or by measuring the optical density at 600 nm (OD600).

  • Data Analysis: The fold change in MIC for the resistant strain is calculated by dividing the MIC of the antibiotic against the resistant strain by its MIC against the wild-type strain.

Mechanism of Action and Cross-Resistance Pathway

The cross-resistance between this compound and Griselimycin is a direct consequence of their shared molecular target, the DnaN sliding clamp. The following diagram illustrates this relationship.

Mycoplanecin_Cross_Resistance cluster_antibiotics Antibiotics cluster_target Bacterial Target cluster_effect Cellular Effect cluster_resistance Resistance Mechanism Mycoplanecin This compound DnaN DnaN Sliding Clamp (DNA Polymerase III component) Mycoplanecin->DnaN Binds to Mutation Mutation in DnaN Mycoplanecin->Mutation Reduced Binding Griselimycin Griselimycin Griselimycin->DnaN Binds to Griselimycin->Mutation Reduced Binding Inhibition Inhibition of DNA Replication DnaN->Inhibition Leads to Death Bacterial Cell Death Inhibition->Death Mutation->DnaN Alters binding site

Caption: Mechanism of this compound and Griselimycin action and cross-resistance.

Limitations and Future Research

The current body of research on this compound cross-resistance is predominantly focused on its interaction with griselimycin due to their identical molecular target. There is a lack of published data on the cross-resistance of this compound with other classes of antibiotics that have different mechanisms of action, such as fluoroquinolones (targeting DNA gyrase), aminoglycosides (targeting the 30S ribosomal subunit), or macrolides (targeting the 50S ribosomal subunit).

Therefore, comprehensive cross-resistance studies involving a broader panel of antibiotics are essential to fully characterize the resistance profile of this compound and its potential clinical utility, especially in the context of multidrug-resistant infections. Such studies would help to determine whether resistance to other antibiotics could confer cross-resistance to mycoplanecins or, conversely, if mycoplanecins could remain effective against strains resistant to other antibiotic classes.

References

Structure-Activity Relationship (SAR) of Mycoplanecin C Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mycoplanecins are a class of potent, naturally occurring cyclic depsipeptides with significant promise in the development of novel antituberculosis therapies. Their unique mechanism of action, targeting the DNA polymerase III sliding clamp (DnaN), sets them apart from many current tuberculosis drugs. This guide provides a comparative analysis of the structure-activity relationships of Mycoplanecin C and its derivatives, with a focus on their antibacterial efficacy. Due to the limited availability of public data on synthetic this compound derivatives, this guide leverages findings from the closely related and co-targeting griselimycin family of antibiotics to infer key SAR principles.

Comparative Efficacy of Mycoplanecin Analogs and Griselimycin Derivatives

The antibacterial activity of mycoplanecins and their synthetic analogs is primarily assessed by their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and their binding affinity to the DnaN protein. The following table summarizes the available data, highlighting the impact of structural modifications on biological activity.

CompoundKey Structural FeaturesMIC against M. tuberculosis H37Rv (μg/mL)DnaN Binding Affinity (Kd, nM)Reference
Mycoplanecin A Contains L-homoleucine, (2S,4R)-4-ethylproline-95.4 ± 58.0[1]
Mycoplanecin B Contains L-homonorleucine, (2S,4R)-4-ethylproline-24.4 ± 11.9[1]
Mycoplanecin E -0.083-[1]
Griselimycin (GM) Parent natural product-6.5 ± 5.9[1]
Cyclohexylgriselimycin (CGM) Synthetic derivative with cyclohexyl group on proline at position 80.05 µM (~0.056 µg/mL)-[2][3]

Key Observations:

  • Natural mycoplanecins exhibit potent nanomolar binding affinity to DnaN.[1]

  • Mycoplanecin E demonstrates exceptionally potent antibacterial activity against M. tuberculosis, outperforming griselimycin by approximately 24-fold.[1]

  • The synthetic modification of griselimycin to cyclohexylgriselimycin (CGM) significantly improves metabolic stability and lipophilicity, leading to enhanced antimycobacterial activity.[3] This suggests that modifications at similar positions in this compound could yield derivatives with improved pharmacokinetic and pharmacodynamic properties.

  • Alkylation of the proline residue at position 8 in griselimycins has been identified as a key strategy to enhance metabolic stability.[2]

Mechanism of Action: DnaN Inhibition

Mycoplanecins and griselimycins exert their bactericidal effect by inhibiting the function of the DNA polymerase III sliding clamp, DnaN. This protein is a crucial component of the bacterial replisome, encircling the DNA and tethering the DNA polymerase to the template strand, thereby ensuring processive DNA replication. By binding to a hydrophobic pocket on DnaN, these antibiotics prevent the interaction between DnaN and the DNA polymerase, leading to a halt in DNA synthesis and ultimately, bacterial cell death.[4][5]

G cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound Derivatives DNA_Polymerase DNA Polymerase III DnaN DnaN (Sliding Clamp) DNA_Polymerase->DnaN binds to DnaN_Inhibited DnaN (Inhibited) DNA_Polymerase->DnaN_Inhibited binding blocked DNA DNA Template DnaN->DNA encircles Replicated_DNA Replicated DNA DNA->Replicated_DNA is replicated into Cell_Death Bacterial Cell Death Replicated_DNA->Cell_Death replication halts, leading to Mycoplanecin This compound Derivative Mycoplanecin->DnaN binds to

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination for Mycobacterium tuberculosis

This protocol is based on the microplate Alamar Blue assay (MABA), a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase).

  • 96-well microplates.

  • Alamar Blue reagent.

  • Mycobacterium tuberculosis H37Rv strain.

  • Test compounds (this compound derivatives).

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound, resulting in a final volume of 200 µL. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

DnaN Binding Assay using Microscale Thermophoresis (MST)

MST is a powerful technique to quantify the interaction between a fluorescently labeled molecule and a non-labeled binding partner in solution.

Materials:

  • Purified recombinant DnaN protein from M. tuberculosis.

  • Fluorescent labeling kit (e.g., NHS-ester dye).

  • This compound derivatives.

  • Assay buffer (e.g., PBS with 0.05% Tween-20).

  • MST instrument and capillaries.

Procedure:

  • Label the purified DnaN protein with a fluorescent dye according to the manufacturer's instructions.

  • Prepare a serial dilution of the this compound derivatives in the assay buffer.

  • Mix a constant concentration of the fluorescently labeled DnaN with each concentration of the derivative.

  • Incubate the mixtures for a short period to allow binding to reach equilibrium.

  • Load the samples into the MST capillaries.

  • Measure the thermophoresis of the labeled DnaN in the presence of varying concentrations of the derivatives using the MST instrument.

  • The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding curve.

Experimental Workflow for SAR Analysis

A systematic approach is crucial for the successful SAR analysis of this compound derivatives. The following workflow outlines the key steps from compound design to lead optimization.

G Start Start: this compound Scaffold Design Design of Derivatives (e.g., modifications at proline, amino acid substitutions) Start->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening MIC_Assay MIC Assay (M. tuberculosis) In_Vitro_Screening->MIC_Assay DnaN_Binding_Assay DnaN Binding Assay (MST) In_Vitro_Screening->DnaN_Binding_Assay SAR_Analysis SAR Analysis (Identify key structural features for activity) MIC_Assay->SAR_Analysis DnaN_Binding_Assay->SAR_Analysis Lead_Optimization Lead Optimization (Improve potency, selectivity, and ADME properties) SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal models) Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: Experimental workflow for SAR analysis.

This guide provides a foundational understanding of the structure-activity relationships governing the antimycobacterial effects of this compound derivatives. The presented data and protocols offer a framework for researchers to design and evaluate novel analogs with improved therapeutic potential in the fight against tuberculosis.

References

Investigating the Potential Synergistic Effects of Mycoplanecin C with Isoniazid or Rifampin Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic strategies, including combination therapies that exhibit synergistic activity. While the frontline anti-tuberculosis drugs isoniazid and rifampin have been the cornerstone of treatment for decades, their efficacy is threatened by rising resistance. Mycoplanecins, a class of potent anti-tuberculosis antibiotics, present a promising new avenue for combination therapy. This guide provides a framework for investigating the potential synergistic effects of Mycoplanecin C with isoniazid or rifampin, offering detailed experimental protocols and conceptual models for researchers in drug development.

Currently, direct experimental data on the synergistic interactions between this compound and isoniazid or rifampin is not available in published literature. However, based on their distinct mechanisms of action, a strong rationale exists for suspecting a synergistic relationship.

  • Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3]

  • Rifampin functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis.

  • Mycoplanecins target the DNA polymerase III sliding clamp (DnaN), a critical component of the DNA replication machinery.[4] By inhibiting DnaN, mycoplanecins disrupt DNA replication, leading to bactericidal effects.[4]

The simultaneous targeting of three distinct and essential cellular processes—cell wall synthesis, transcription, and DNA replication—by a combination of this compound, isoniazid, and rifampin could lead to enhanced bactericidal activity and a lower likelihood of developing resistance.

Comparative Overview of Drug Mechanisms

To understand the potential for synergy, it is crucial to compare the individual characteristics of each drug.

FeatureThis compoundIsoniazidRifampin
Target DNA polymerase III sliding clamp (DnaN)[4]Enoyl-acyl carrier protein reductase (InhA) involved in mycolic acid synthesis[1][3]DNA-dependent RNA polymerase (RpoB)
Mechanism of Action Inhibition of DNA replication[4]Inhibition of cell wall synthesis[1][2]Inhibition of transcription
Resistance Mechanism Mutations in the dnaN geneMutations in katG (preventing prodrug activation) or inhA (target modification)[5]Mutations in the rpoB gene

Experimental Protocols for Synergy Testing

To empirically determine the nature of the interaction between this compound and isoniazid or rifampin, the following experimental protocols are recommended.

Checkerboard Assay

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.[6][7][8]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound with isoniazid or rifampin.

Materials:

  • This compound, isoniazid, and rifampin stock solutions of known concentrations.

  • Mycobacterium tuberculosis H37Rv (or other relevant strains).

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • 96-well microtiter plates.

  • Incubator (37°C).

  • Microplate reader.

Procedure:

  • Prepare serial twofold dilutions of this compound and either isoniazid or rifampin in 7H9 broth.

  • In a 96-well plate, dispense 50 µL of the appropriate drug dilution along the x- and y-axes. This creates a matrix of varying concentrations of both drugs.

  • Prepare a standardized inoculum of M. tuberculosis (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well with 100 µL of the bacterial suspension.

  • Include wells with each drug alone as controls to determine the Minimum Inhibitory Concentration (MIC) of each individual agent. Also include a drug-free well as a growth control.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC for each drug alone and in combination by visual inspection for turbidity or by measuring optical density. The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.

  • Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpret the FICI values as follows:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Objective: To characterize the rate of bacterial killing by this compound in combination with isoniazid or rifampin.

Materials:

  • This compound, isoniazid, and rifampin.

  • Mycobacterium tuberculosis H37Rv.

  • Middlebrook 7H9 broth with OADC.

  • Shaking incubator (37°C).

  • Plating supplies (7H10 agar plates).

Procedure:

  • Prepare cultures of M. tuberculosis in 7H9 broth to mid-logarithmic phase.

  • Set up flasks containing fresh broth with the following conditions:

    • No drug (growth control).

    • This compound alone (at a relevant concentration, e.g., MIC).

    • Isoniazid or Rifampin alone (at a relevant concentration, e.g., MIC).

    • This compound in combination with isoniazid or rifampin (at relevant concentrations).

  • Inoculate each flask with the M. tuberculosis culture to a starting density of approximately 10^5 - 10^6 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on 7H10 agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizing Experimental Workflows and Drug Targets

To facilitate a clearer understanding of the experimental design and the underlying biological rationale, the following diagrams are provided.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation Drug_Prep Prepare Drug Dilutions (this compound, Isoniazid/Rifampin) Checkerboard Checkerboard Assay Drug_Prep->Checkerboard Time_Kill Time-Kill Curve Analysis Drug_Prep->Time_Kill Inoculum_Prep Prepare M. tuberculosis Inoculum Inoculum_Prep->Checkerboard Inoculum_Prep->Time_Kill FICI_Calc Calculate FICI Checkerboard->FICI_Calc Curve_Plot Plot Time-Kill Curves Time_Kill->Curve_Plot Synergy_Determination Determine Synergy, Additivity, or Antagonism FICI_Calc->Synergy_Determination Curve_Plot->Synergy_Determination

Caption: Workflow for assessing the synergy between this compound and other antitubercular drugs.

Mtb_Drug_Targets cluster_processes Essential Cellular Processes cluster_drugs Drug Targets Mtb Mycobacterium tuberculosis DNA_Rep DNA Replication Mtb->DNA_Rep Transcription Transcription Mtb->Transcription Cell_Wall Mycolic Acid Synthesis (Cell Wall) Mtb->Cell_Wall Mycoplanecin_C This compound Mycoplanecin_C->DNA_Rep Inhibits DnaN Rifampin Rifampin Rifampin->Transcription Inhibits RNA Polymerase Isoniazid Isoniazid Isoniazid->Cell_Wall Inhibits InhA

Caption: Distinct molecular targets of this compound, Isoniazid, and Rifampin in M. tuberculosis.

Conclusion

The investigation into the synergistic potential of this compound with isoniazid and rifampin holds significant promise for the development of more effective and robust treatment regimens for tuberculosis. By targeting multiple, essential pathways in M. tuberculosis, such a combination therapy could potentially shorten treatment duration, reduce the emergence of drug resistance, and improve patient outcomes. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on this critical area of study. The empirical data generated from these investigations will be instrumental in validating the therapeutic potential of this compound in combination with existing frontline anti-tuberculosis agents.

References

Comparative Analysis of Mycoplanecin Binding Affinity to DnaN: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding affinities of Mycoplanecin analogues and Griselimycin to the DNA polymerase III sliding clamp (DnaN), a key target in anti-tuberculosis drug discovery. This guide provides a comparative summary of experimental data, detailed methodologies, and visualizations of the experimental workflow and proposed binding mechanism.

Mycoplanecins, a class of cyclic depsipeptides, have emerged as potent inhibitors of DNA replication in Mycobacterium tuberculosis by targeting the DNA polymerase III sliding clamp, DnaN.[1][2] This protein is crucial for DNA replication, making it an attractive target for the development of novel anti-tuberculosis therapeutics. This guide provides a comparative analysis of the binding affinity of various Mycoplanecin analogues to DnaN, alongside the related compound Griselimycin, to aid researchers and drug development professionals in this field.

Quantitative Comparison of Binding Affinities

The binding affinities of Mycoplanecin A, Mycoplanecin B, and Griselimycin to DnaN from Mycobacterium smegmatis (msDnaN) have been determined using microscale thermophoresis (MST). The equilibrium dissociation constant (Kd) is a measure of the binding affinity, where a lower Kd value indicates a stronger binding interaction.

CompoundTarget ProteinKd (nM)Experimental Method
Mycoplanecin AmsDnaN95.4 ± 58.0[1]Microscale Thermophoresis (MST)
Mycoplanecin BmsDnaN24.4 ± 11.9[1]Microscale Thermophoresis (MST)
GriselimycinmsDnaN6.5 ± 5.9[1]Microscale Thermophoresis (MST)
Mycoplanecin CmsDnaNData not available-
Mycoplanecin EmsDnaNData not available-

Note: While Mycoplanecins C and E were also investigated in the cited study, their specific Kd values were not reported. The study mentions that they exhibited a "similar binding range" to the other Mycoplanecin analogues. Mycoplanecin E has been noted for its particularly low minimum inhibitory concentration (MIC).[2][3]

Experimental Protocols

The determination of the binding affinities listed above was performed using Microscale Thermophoresis (MST). This technique measures the motion of molecules in a microscopic temperature gradient, which is altered upon changes in their size, charge, or solvation shell, such as those occurring during a binding event.

Microscale Thermophoresis (MST) Protocol for Mycoplanecin-DnaN Binding

1. Protein Preparation:

  • The target protein, M. smegmatis DnaN (msDnaN), is expressed and purified.

  • The protein is labeled with a fluorescent dye (e.g., RED-tris-NTA) for detection in the MST instrument.

2. Ligand Preparation:

  • Mycoplanecin analogues and Griselimycin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • A serial dilution of each ligand is prepared in the assay buffer.

3. Binding Assay:

  • A constant concentration of the fluorescently labeled msDnaN is mixed with the varying concentrations of the ligand.

  • The mixtures are incubated to allow the binding reaction to reach equilibrium.

  • The samples are loaded into glass capillaries.

4. MST Measurement:

  • The capillaries are placed in the MST instrument (e.g., Monolith NT.115).

  • An infrared laser is used to create a precise temperature gradient within the capillaries.

  • The movement of the fluorescently labeled protein is monitored as a change in fluorescence.

5. Data Analysis:

  • The change in thermophoresis is plotted against the ligand concentration.

  • The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the equilibrium dissociation constant (Kd).[1]

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the molecular interaction, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_measurement Measurement & Analysis protein_prep Fluorescently Labeled msDnaN Preparation incubation Incubation of msDnaN and Ligand Mixtures protein_prep->incubation ligand_prep Serial Dilution of Mycoplanecin Analogues ligand_prep->incubation capillary_loading Loading into Capillaries incubation->capillary_loading mst_measurement Microscale Thermophoresis Measurement capillary_loading->mst_measurement data_analysis Data Analysis and Kd Determination mst_measurement->data_analysis

Experimental workflow for determining binding affinity using MST.

mechanism_of_action DnaN DnaN Sliding Clamp BindingPocket Hydrophobic Binding Pocket DnaN->BindingPocket contains Inhibition Inhibition of DNA Replication BindingPocket->Inhibition leads to MycoplanecinC This compound MycoplanecinC->BindingPocket binds to

Mechanism of this compound action at the DnaN binding site.

References

Mycoplanecin C: A Potent Bactericidal Agent Targeting DNA Replication in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Mycoplanecin C's bactericidal properties compared to standard anti-tuberculosis drugs, supported by available experimental data and detailed methodologies.

This compound, a novel cyclic peptide antibiotic, has demonstrated significant promise in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This guide provides a detailed comparison of this compound's activity with that of first-line anti-tuberculosis drugs, focusing on its classification as a bactericidal versus bacteriostatic agent. This analysis is based on its mechanism of action and available in vitro susceptibility data.

Bactericidal vs. Bacteriostatic Activity: A Head-to-Head Comparison

The distinction between a bactericidal and a bacteriostatic agent is crucial in the development and clinical application of antibiotics. Bactericidal drugs actively kill bacteria, while bacteriostatic agents inhibit their growth and reproduction, relying on the host's immune system to clear the infection. This classification is experimentally determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤ 4 typically indicates bactericidal activity, whereas a ratio of > 4 suggests bacteriostatic activity.

While direct experimental determination of the MBC for this compound is not yet publicly available, its mechanism of action provides strong evidence for its classification. This compound targets the DNA polymerase III sliding clamp, DnaN, a critical component of the bacterial DNA replication machinery.[1] Inhibition of this essential process is known to be lethal to the bacterium. Furthermore, a related DnaN inhibitor, griselimycin, has been shown to exhibit time-dependent bactericidal activity against M. tuberculosis.[2][3] This strongly suggests that this compound is also a bactericidal agent.

The following table summarizes the available MIC and MBC data for this compound and standard anti-tuberculosis drugs against Mycobacterium tuberculosis H37Rv.

AntibioticTargetMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
This compound DNA Polymerase III Sliding Clamp (DnaN)0.083Not AvailableInferred ≤ 4Bactericidal (inferred)
Rifampicin RNA Polymerase0.16[4]0.08 - 1.28[4]0.5 - 8Bactericidal
Isoniazid Mycolic Acid Synthesis0.1 - 0.4[5]0.2 - 0.4[5]1 - 2Bactericidal
Ethambutol Arabinogalactan Synthesis4[6]Not AvailableNot AvailableGenerally considered Bacteriostatic
Pyrazinamide Membrane Energy Disruption (at acidic pH)25 (at neutral pH)[7][8]Not AvailableNot AvailableBactericidal (at acidic pH)

Experimental Protocols

The determination of MIC and MBC is fundamental to classifying the activity of an antibiotic. The following are detailed methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is determined as a follow-up to the MIC assay.

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are plated onto antibiotic-free solid agar medium (e.g., Middlebrook 7H11).

  • Incubation: The agar plates are incubated at 37°C for 3-4 weeks.

  • Colony Counting: The number of colony-forming units (CFUs) is counted for each concentration.

  • Determining MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining bactericidal versus bacteriostatic activity.

MycoplanecinC_Mechanism cluster_replication_fork Bacterial DNA Replication Fork cluster_outcome Outcome DNA_Polymerase_III DNA Polymerase III DnaN_Sliding_Clamp DnaN (Sliding Clamp) DNA_Polymerase_III->DnaN_Sliding_Clamp Binds to DNA_Template DNA Template DnaN_Sliding_Clamp->DNA_Template Encirculates Replication_Halted DNA Replication Halted Mycoplanecin_C This compound Mycoplanecin_C->DnaN_Sliding_Clamp Inhibits Bacterial_Cell_Death Bacterial Cell Death Replication_Halted->Bacterial_Cell_Death

Caption: Mechanism of action of this compound.

Bactericidal_vs_Bacteriostatic_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_classification Classification Start Prepare Bacterial Inoculum & Antibiotic Dilutions Inoculate Inoculate Microtiter Plate Start->Inoculate Incubate_MIC Incubate (7-14 days) Inoculate->Incubate_MIC Read_MIC Determine MIC (No visible growth) Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto antibiotic-free agar Read_MIC->Subculture Proceed with wells showing no growth Incubate_MBC Incubate (3-4 weeks) Subculture->Incubate_MBC Count_CFU Count Colonies (CFU) Incubate_MBC->Count_CFU Determine_MBC Determine MBC (≥99.9% killing) Count_CFU->Determine_MBC Calculate_Ratio Calculate MBC/MIC Ratio Determine_MBC->Calculate_Ratio Bactericidal Bactericidal (Ratio ≤ 4) Calculate_Ratio->Bactericidal Yes Bacteriostatic Bacteriostatic (Ratio > 4) Calculate_Ratio->Bacteriostatic No

Caption: Experimental workflow for determining bactericidal vs. bacteriostatic activity.

References

Independent Validation of Mycoplanecin C's Antimycobacterial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimycobacterial activity of Mycoplanecin C with the first-line anti-tuberculosis drug, Isoniazid. Due to the limited publicly available data specifically for this compound, this guide utilizes data for the closely related and highly potent Mycoplanecin E as a surrogate for comparative analysis. The information presented is supported by experimental data from peer-reviewed scientific literature.

Executive Summary

Mycoplanecins are a class of potent, naturally derived antibiotics with significant activity against Mycobacterium tuberculosis. Recent studies have validated their novel mechanism of action, which differs from currently available tuberculosis therapies. This guide summarizes the available data on the antimycobacterial activity of the Mycoplanecin family and compares it to Isoniazid, a cornerstone of current tuberculosis treatment. The comparison highlights Mycoplanecins' potential as a promising new class of anti-tuberculosis agents.

Data Presentation

The following tables summarize the quantitative data for Mycoplanecin E (as a proxy for this compound) and Isoniazid.

Table 1: Comparative Antimycobacterial Activity against Mycobacterium tuberculosis

CompoundMinimum Inhibitory Concentration (MIC)Mechanism of Action
Mycoplanecin E83 ng/mL[1][2]Inhibition of DNA polymerase III sliding clamp (DnaN)[1][2]
Isoniazid0.02 - 0.06 µg/mLInhibition of mycolic acid synthesis

Table 2: Comparative Cytotoxicity

CompoundCell LineIC50 (50% Inhibitory Concentration)
This compoundData not availableData not available
IsoniazidHuman colorectal adenocarcinoma cells (HCT-15, COLO-205)> 100 µM[3]
IsoniazidHuman hepatoma (HepG2), human lymphoblastoid (AHH-1), murine lymphoma (YAC-1)Cytotoxicity observed at concentrations > 26 mM[4][5]
Isoniazid DerivativesHuman liver HepG2 cells> 25 µM[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the minimum concentration of a compound that inhibits the growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds (this compound, Isoniazid)

  • Alamar Blue reagent

  • Spectrophotometer or fluorometer

Procedure:

  • Bacterial Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase. The culture is then diluted to a standardized concentration.

  • Compound Dilution: A serial dilution of the test compounds is prepared in the 96-well microplates.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds. Control wells with bacteria only (positive control) and media only (negative control) are included.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: After the incubation period, Alamar Blue reagent is added to each well.

  • Reading: The plates are incubated for another 24 hours, and the color change is observed. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay using MTT Assay

This assay assesses the metabolic activity of mammalian cells and is used to determine the concentration of a compound that is toxic to the cells.

Materials:

  • Chinese Hamster Ovary (CHO) cells (or other suitable mammalian cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test compounds (this compound, Isoniazid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: CHO cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that reduces cell viability by 50%) is determined.

Mandatory Visualization

Signaling_Pathways Comparative Mechanism of Action cluster_mycoplanecin This compound cluster_isoniazid Isoniazid This compound This compound DnaN DNA Polymerase III Sliding Clamp (DnaN) This compound->DnaN Binds to DNA_Replication_Inhibition Inhibition of DNA Replication DnaN->DNA_Replication_Inhibition Isoniazid Isoniazid KatG Catalase-peroxidase (KatG) Isoniazid->KatG Activated by Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA Enoyl-ACP reductase (InhA) Activated_Isoniazid->InhA Inhibits Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis InhA->Mycolic_Acid_Inhibition

Caption: Comparative signaling pathways of this compound and Isoniazid.

Experimental_Workflow MIC Determination Workflow (MABA) Start Start Prepare_Culture Prepare M. tuberculosis culture Start->Prepare_Culture Serial_Dilution Perform serial dilution of compounds Prepare_Culture->Serial_Dilution Inoculate_Plates Inoculate 96-well plates Serial_Dilution->Inoculate_Plates Incubate_5_7_days Incubate at 37°C for 5-7 days Inoculate_Plates->Incubate_5_7_days Add_Alamar_Blue Add Alamar Blue reagent Incubate_5_7_days->Add_Alamar_Blue Incubate_24h Incubate at 37°C for 24 hours Add_Alamar_Blue->Incubate_24h Read_Results Observe color change (Blue = No Growth, Pink = Growth) Incubate_24h->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination using the MABA.

Logical_Relationship Drug Candidate Evaluation Logic High_Antimycobacterial_Activity High In Vitro Antimycobacterial Activity (Low MIC) Low_Cytotoxicity Low Mammalian Cell Cytotoxicity (High IC50) High_Antimycobacterial_Activity:e->Low_Cytotoxicity:w Favorable_Therapeutic_Index Favorable Therapeutic Index High_Antimycobacterial_Activity->Favorable_Therapeutic_Index and Unfavorable_Therapeutic_Index Unfavorable Therapeutic Index High_Antimycobacterial_Activity->Unfavorable_Therapeutic_Index and Low_Cytotoxicity->Favorable_Therapeutic_Index and Lead_Candidate Promising Lead Candidate Favorable_Therapeutic_Index->Lead_Candidate Leads to

References

A Head-to-Head Comparison of Mycoplanecin C with Novel Anti-TB Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel anti-TB drugs with new mechanisms of action. This guide provides a head-to-head comparison of Mycoplanecin C, a potent natural product antibiotic, with several promising novel anti-TB compounds: TBI-166, Pks13 inhibitors, and SQ109. The comparison is based on their reported in vitro activity against Mycobacterium tuberculosis H37Rv and their cytotoxicity profiles.

Executive Summary

This compound exhibits remarkable potency against Mycobacterium tuberculosis, targeting the DNA polymerase III sliding clamp (DnaN), a novel target distinct from those of current TB drugs.[1] The novel compounds included in this comparison—TBI-166, Pks13 inhibitors, and SQ109—also show significant promise, each with a unique mechanism of action targeting essential pathways for mycobacterial survival. This guide presents the available quantitative data for a comparative analysis and details the standard experimental methodologies used to evaluate these compounds.

Data Presentation: In Vitro Activity and Cytotoxicity

The following table summarizes the minimum inhibitory concentration (MIC) and cytotoxicity data for this compound and the selected novel anti-TB compounds. It is important to note that these values are compiled from different studies and direct, head-to-head experimental comparisons are not yet available in the published literature. Variations in experimental conditions can influence the outcomes.

CompoundTarget/Mechanism of ActionMIC against M. tuberculosis H37Rv (µg/mL)Cytotoxicity (CC50 or IC50 in µg/mL) & Cell LineSelectivity Index (SI = CC50/MIC)
This compound DNA polymerase III sliding clamp (DnaN)Not explicitly found for this compound, but Mycoplanecin E has a reported MIC of 0.083 µg/mL.Not explicitly found.Not available
TBI-166 Riminophenazine class0.063[2]>64 (Vero cells)[2]>1015
Pks13 Inhibitor (Compound 65) Polyketide Synthase 13 (Pks13)0.0313 - 0.0625[3]4 (Vero cells)[3]64 - 128[3]
SQ109 MmpL3 transporter0.7 - 1.56[4]IC50: 2.95 (U2OS cells)[5]1.89 - 3.78

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols used in the evaluation of anti-tuberculosis compounds.

Minimum Inhibitory Concentration (MIC) Determination

1. Microplate Alamar Blue Assay (MABA) / Resazurin Microtiter Assay (REMA)

This is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.

  • Principle: The assay utilizes the reduction of a blue indicator dye (Alamar Blue or resazurin) to a pink fluorescent product (resorufin) by metabolically active mycobacterial cells. The color change provides a visual or spectrophotometric readout of bacterial growth.

  • Protocol Outline:

    • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The bacterial suspension is then diluted to a standardized concentration.

    • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using supplemented 7H9 broth.

    • Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compounds. Control wells (no drug) are included.

    • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.[6]

    • Addition of Indicator: A solution of Alamar Blue or resazurin is added to each well.[7]

    • Second Incubation: The plates are re-incubated for 16-24 hours to allow for color development.[7]

    • Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[7]

Cytotoxicity Assays

1. MTT Assay

This colorimetric assay is used to assess the metabolic activity of eukaryotic cells and is a common method for determining the cytotoxicity of compounds.

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8][9] The amount of formazan produced is proportional to the number of living cells.

  • Protocol Outline:

    • Cell Seeding: Eukaryotic cells (e.g., Vero, HepG2, U2OS) are seeded in a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • Addition of MTT: An MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.[10]

    • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.[11]

    • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[8]

    • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50 or CC50) is calculated from the dose-response curve.

2. Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.

  • Principle: LDH is a stable enzyme present in the cytosol of cells. When the cell membrane is compromised, LDH is released into the culture medium. The amount of LDH in the supernatant is quantified by a coupled enzymatic reaction that results in the formation of a colored product.[1][12]

  • Protocol Outline:

    • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

    • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is carefully collected from each well.

    • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Incubation: The mixture is incubated at room temperature, protected from light, for a specified time to allow the LDH-catalyzed reaction to proceed.

    • Absorbance Reading: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[12]

    • Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to induce maximum LDH release.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Development Compound Test Compound MIC_Assay MIC Determination (MABA/REMA) vs. M. tuberculosis H37Rv Compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/LDH) on Eukaryotic Cells Compound->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50/MIC) MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Lead_Compound Promising Lead (High SI) Selectivity_Index->Lead_Compound Animal_Model In Vivo Efficacy (Mouse Model of TB) Lead_Compound->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicology Studies Animal_Model->Toxicity Clinical_Trials Clinical Trials PK_PD->Clinical_Trials Toxicity->Clinical_Trials

Caption: Experimental workflow for evaluating anti-TB compounds.

Mechanism_of_Action cluster_mycoplanecin This compound cluster_tbi166 TBI-166 cluster_pks13 Pks13 Inhibitors cluster_sq109 SQ109 Mycoplanecin This compound DnaN DnaN (DNA Polymerase III Sliding Clamp) Mycoplanecin->DnaN Inhibits DNA_Replication DNA Replication DnaN->DNA_Replication Blocks TBI166 TBI-166 Respiratory_Chain Respiratory Chain (Likely Target) TBI166->Respiratory_Chain Disrupts Pks13_Inhibitor Pks13 Inhibitor Pks13 Pks13 Pks13_Inhibitor->Pks13 Inhibits Mycolic_Acid Mycolic Acid Synthesis Pks13->Mycolic_Acid Essential for Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits TMM_Transport Trehalose Monomycolate Transport MmpL3->TMM_Transport Blocks TMM_Transport->Mycolic_Acid

Caption: Simplified signaling pathways of anti-TB compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.